Oleanolic acid (OA, C₃₀H₄₈O₃) is a pentacyclic triterpenoid found throughout the plant kingdom, often as a free acid or aglycone for triterpenoid saponins [1]. It is a secondary metabolite, biosynthesized from lupine, and can be oxidized or rearranged to form other compounds like taraxasterol and ursolic acid [1].
The table below lists common botanical sources and their typical oleanolic acid content:
| Plant Source | Common Name | Part of Plant Used | Oleanolic Acid Content / Notes |
|---|---|---|---|
| Olea europaea | Olive | Leaves, Fruit | One of the most common and studied sources [2] [3]. |
| Vitis vinifera | Grapes | Fruit | A notable dietary source [4]. |
| Various species | Apples, Rosemary, Jujube | Fruit, Leaves | Found in many medicinal herbs and edible plants [4] [3]. |
| Elaeagnus angustifolia L. | Oleaster / Russian Olive | Fruit | Traditionally used; contains OA among other phenolic compounds [5] [6]. |
| Lantana camara | Lantana | Whole Plant | Source for extraction and characterization [1]. |
Optimal extraction is crucial due to OA's low concentration in plants. It is a hard-hydrophobic compound, practically insoluble in water (1.748 µg/L) [1]. Its solubility is best in medium-polarity solvents.
Confirming the identity and purity of extracted OA requires multiple analytical techniques.
This diagram illustrates the core workflow from plant material to a characterized oleanolic acid extract:
Oleanolic acid exhibits a wide range of biological activities through complex and multifactorial mechanisms, making it a promising candidate for drug development.
| Biological Activity | Observed Effects / Potential Mechanisms | Key Findings / Research Status |
|---|---|---|
| Antioxidant | Neutralizes reactive oxygen species (ROS); inhibits lipid peroxidation; modulates inflammatory signaling pathways (e.g., NF-κB) [4]. | Protects against oxidative stress linked to cancer, cardiovascular, and neurodegenerative diseases [4]. |
| Anti-inflammatory | Modulates signaling pathways; suppresses production of pro-inflammatory cytokines and adipokines (e.g., resistin) [7]. | Underlies potential for treating metabolic syndrome, inflammatory diseases, and skin conditions (e.g., eczema) [2] [7]. |
| Hepatoprotective | Protects liver cells from toxins; supports regeneration; reduces liver enzyme levels [2] [3]. | Clinical studies show regular intake can reduce liver enzyme levels by up to 20% [2]. |
| Anticancer | Induces apoptosis (programmed cell death) in cancer cells [3]. | Under investigation for treating chronic conditions like hepatitis and cancer; some formulations in Phase II trials by 2025 [2]. |
| Antidiabetic & Anti-obesity | Enhances insulin response; preserves β-cell function; suppresses resistin induction in adipocytes by modulating Tyk-STAT signaling [4] [7]. | Improves metabolic parameters; potential therapeutic for Type II diabetes and obesity-related complications [7]. |
The anti-diabetic and anti-inflammatory effects of OA are linked to its modulation of specific cellular signaling pathways, particularly in adipocytes:
While plant extraction is current primary source, microbial cell factories using engineered Saccharomyces cerevisiae present a promising sustainable alternative. Recent metabolic engineering strategies have achieved OA titers of 606.9 mg/L, dramatically enhancing potential for industrial production [8].
The global oleanolic acid market is growing, valued at USD 27.5 million in 2023 and projected to reach USD 34.8 million by 2029 (CAGR 5.6%) [3]. The 95% purity grade is critical for pharmaceutical applications, and the Asia-Pacific region, particularly China, dominates the market due to strong traditional medicine usage [9] [3].
The table below summarizes the core pharmacokinetic and ADME characteristics of oleanolic acid, highlighting its key challenges and quantitative metrics.
| Parameter | Description / Value | Implications |
|---|---|---|
| Absolute Oral Bioavailability | 0.7% in rats [1] | Extremely low; major hurdle for oral drug development. |
| Apparent Permeability (Papp) | 1.1–1.3 × 10⁻⁶ cm/s (Caco-2, apical-to-basolateral) [2] | Confirms poor intestinal permeability, classifying it as a low-permeability compound [1]. |
| Aqueous Solubility | Very low (1.748 µg/L, ~4.61 mg/L reported elsewhere) [3] [2] | Limits dissolution in gastrointestinal fluids, a key factor for low absorption. |
| Primary ADME Challenges | Poor absorption and extensive metabolic clearance [1]. Metabolized by cytochrome P450 isozymes (e.g., CYP3A) in the intestine and liver [2]. | Both low solubility/permeability and pre-systemic metabolism contribute to low bioavailability. |
| Elimination Half-life (t₁/₂) | 41.9–52.7 min (intravenous, rat) [1] | Relatively rapid elimination from the body. |
| Systemic Clearance (CL) | 28.6–33.0 mL/min/kg (intravenous, rat) [1] | Indicates moderate to high clearance. |
| Volume of Distribution (Vss) | 437–583 mL/kg (intravenous, rat) [1] | Suggests moderate distribution in tissues. |
For researchers aiming to characterize OA's ADME profile, here are detailed protocols for critical assays as referenced in the literature.
In Vitro Permeability Assessment (Caco-2 Model): This assay evaluates a compound's ability to cross the intestinal epithelium. Culture Caco-2 cells on semi-permeable membranes until they form a confluent monolayer. Dissolve OA in a transport buffer (e.g., Hanks' Balanced Salt Solution) at concentrations of 10-20 µM. Add the solution to the donor compartment (apical side for A-B transport) and sample from the receiver compartment (basolateral side) at timed intervals. Analyze samples using LC-MS/MS to determine the apparent permeability coefficient (Papp). Inhibition studies can be performed by adding a known peptide transporter substrate (e.g., 1 mM Gly-Sar) to confirm involvement of specific transporters [4].
In Situ Single-Pass Intestinal Perfusion (SPIP): This model provides a more complex permeability assessment while maintaining intestinal physiology. Anesthetize rats and surgically expose a segment of the intestine. Perfuse a solution containing OA (e.g., in MES buffer, pH 6.0) through the intestinal lumen at a constant flow rate. Collect the perfusate exiting the segment and measure the drug concentration. The effective permeability (Peff) is calculated based on the disappearance of the drug from the lumen. As with Caco-2, permeability can be assessed with and without transporter inhibitors [4].
Metabolic Stability in Liver Microsomes: This assay predicts hepatic clearance. Incubate OA (e.g., 1 µM) with rat or human liver microsomes in the presence of an NADPH-regenerating system at 37°C. Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 minutes) and stop the reaction with an organic solvent like acetonitrile. Measure the remaining parent compound over time via LC-MS/MS to determine the intrinsic clearance (CLint) [1].
Pharmacokinetic Study in Rodents: To obtain in vivo parameters, administer OA intravenously (e.g., 0.5-2 mg/kg) and orally (e.g., 25-50 mg/kg) to rats. Collect serial blood samples at predetermined time points post-dose. Process plasma and quantify OA concentrations using a validated bioanalytical method (e.g., LC-MS/MS). Calculate key pharmacokinetic parameters like AUC, Cmax, t₁/₂, CL, and Vss using non-compartmental analysis. Absolute oral bioavailability (F) is calculated as (AUC_po × Dose_iv) / (AUC_iv × Dose_po) × 100% [1].
Research has focused on overcoming OA's limitations through various formulation and prodrug strategies.
Lipid-Based Formulations: The phospholipid complex (OPC) strategy involves forming a complex between OA and phospholipids. This approach can shift the drug's partition coefficient, enhancing membrane permeability and absorption. A solidified powder (OPCH) using hydroxyapatite as a carrier further improved the dissolution rate and flowability for processing [2].
Prodrug Targeting for Transporter Uptake: Propylene glycol-linked amino acid/dipeptide diester prodrugs have been designed to target the peptide transporter 1 (PepT1) in the intestine. These prodrugs significantly increase effective permeability in the SPIP model and showed a 3- to 3.5-fold improvement in AUC and Cmax in rat pharmacokinetic studies, confirming enhanced absorption via this targeted pathway [4].
Metabolic Inhibition: Co-administration with Cytochrome P450 inhibitors like ketoconazole (KCZ) has been explored. When the OPCH formulation was administered with KCZ, the intestinal absorption of OA was further improved by inhibiting its pre-systemic metabolism, primarily by CYP3A enzymes [2].
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds like OA. A study in growing pigs showed that a cyclodextrin-OLA complex increased the apparent total tract digestibility of dry and organic matter, though systemic plasma levels remained low [5].
The following diagram illustrates the interconnected strategies for improving the oral bioavailability of Oleanolic Acid.
Strategies to overcome OA's ADME challenges
Oleanolic acid is a pentacyclic triterpenoid derived from the mevalonate (MVA) pathway in the plant cytoplasm [1] [2]. The biosynthesis process can be broken down into three major stages, which are illustrated in the diagram below.
Diagram 1: The core enzymatic pathway for oleanolic acid biosynthesis in plants. The process begins with primary metabolism (MVA pathway) and proceeds through cyclization and sequential oxidation steps.
The efficiency of the OA pathway is highly dependent on the specific enzymes involved. Research in engineered yeast has shown significant variation in productivity depending on the gene homologues used.
Table 1: Key Enzymes in Oleanolic Acid Biosynthesis
| Enzyme | Gene Family / Example | Function | Catalytic Steps | Localization |
|---|---|---|---|---|
| β-Amyrin Synthase | bAS / BAS | Cyclizes 2,3-oxidosqualene to form the β-amyrin backbone [3] [4]. | 1 | Cytoplasm |
| Cytochrome P450 | CYP716A subfamily | Catalyzes the three-step oxidation of β-amyrin at the C-28 position [3] [4]. | 3 (Multi-step) | Endoplasmic Reticulum |
| Cytochrome P450 Reductase | CPR | Essential redox partner for CYP716A, provides electrons [3]. | - | Endoplasmic Reticulum |
OA biosynthesis is not constitutive but is often induced by environmental stresses and regulated by complex signaling networks and transcription factors (TFs).
Diagram 2: Simplified regulatory network for OA biosynthesis. Environmental stresses and plant hormones activate specific transcription factors that upregulate the expression of key pathway genes.
Table 2: Characterized Transcription Factors Regulating OA Biosynthesis
| Transcription Factor | Species | Inducing Signal | Target Pathway Genes | Effect on OA |
|---|---|---|---|---|
| CbCBF2 | Conyza blinii | Cold Stress, BR, JA [1] | Upregulates β-Amyrin Synthase (CbβAS) [1] | Significant Increase [1] |
| AeWRKY2 | Aralia elata | Methyl Jasmonate (MeJA) [2] | Upregulates AeHMGR, AeFPS, AeSS, AeSE, AeβAS [2] | Promotes Accumulation [2] |
| MYB TFs | Rhododendron moulmainense | Heat Stress [5] | Putative regulators of OA synthesis genes [5] | Significant Increase under heat [5] |
Due to low yield and complex extraction from plants, microbial production using engineered yeast (Saccharomyces cerevisiae) is a promising alternative [3] [4].
Key Engineering Strategies:
Experimental Workflow for Yeast Engineering: The typical workflow involves constructing expression plasmids for pathway genes, transforming yeast, and culturing in inducing conditions (e.g., galactose medium). Triterpenoids are then extracted from cells using organic solvents like ethyl acetate and analyzed by GC-MS or LC-MS [4].
Future advancements will likely focus on:
This guide synthesizes the current technical landscape of oleanolic acid biosynthesis. The field is rapidly advancing through the integration of traditional botany, molecular biology, and modern synthetic biology tools.
| Pharmacological Activity | Key Molecular Mechanisms / Pathways Involved | Primary Experimental Evidence |
|---|---|---|
| Anti-inflammatory [1] [2] | Inhibition of NF-κB, STAT3, Akt/mTOR pathways; Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1]. | In vivo models of ulcerative colitis, vascular inflammation, and allergic airway inflammation [1] [2]. |
| Antioxidant [3] [1] | Direct free radical scavenging; Enhancement of endogenous defenses (e.g., glutathione peroxidase, superoxide dismutase) [1]. | In vitro DPPH radical scavenging assays; In vivo studies in Dahl salt-sensitive rats [3] [1]. |
| Anticancer [4] [1] | Induction of apoptosis; Modulation of PI3K/Akt/mTOR, ROS/ASK1/p38 MAPK, NF-κB, and STAT3 pathways; Inhibition of cell proliferation and angiogenesis [4] [1]. | Preclinical studies on various cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT-116), and hepatocellular carcinoma [4] [1]. |
| Hepatoprotective [5] [1] [2] | Protection against acute chemical-induced liver injury; Anti-fibrotic and anti-cirrhotic effects [5] [1]. | Clinical use in China for liver disorders; Extensive in vivo studies in rodent models of liver injury and fibrosis [5] [2]. |
| Anti-diabetic & Anti-obesity [6] | Modulation of the PPAR signaling pathway; Improvement of glucose tolerance and insulin sensitivity; Reduction of visceral fat [6]. | Network pharmacology prediction validated in a high-fat-diet-induced obesity mouse model [6]. |
| Neuroprotective & Other [2] | Research ongoing for potential in neurodegenerative diseases, psoriasis, and antiviral activity [5] [2]. | In vivo model of IMQ-induced psoriasis [5]; In vitro and in vivo screening studies [2]. |
Oleanolic acid exerts its multifaceted effects by modulating a complex network of cellular signaling pathways. The following diagram summarizes its primary mechanisms of action against inflammation and cancer.
Key pathways targeted by oleanolic acid for anti-inflammatory and anticancer effects.
A significant hurdle for the clinical application of oleanolic acid is its unfavorable biopharmaceutical properties. It is classified as a BCS Class IV drug, meaning it has both low aqueous solubility (1.75 μg/mL) and low permeability, leading to a very low oral bioavailability (0.7% in rats) [1].
Research is actively exploring strategies to overcome this, including:
For researchers looking to validate these activities, here are methodologies from key studies.
Oleanolic acid is a versatile natural product with a robust and multi-targeted pharmacological profile. Future work should focus on:
Oleanolic acid (OA) is a hydrophobic compound with eight chiral centers [1]. Its chemical structure consists of five rings, featuring a hydroxyl group at carbon C-3 and a carboxyl group at C-28, which are primary sites for chemical modification to improve its properties [1] [2].
A major challenge for its therapeutic application is its low aqueous solubility and poor oral bioavailability (0.7%), classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug [3]. Research focuses on creating derivatives and using nanobiotechnology to enhance its solubility and bioavailability [2] [3].
OA exhibits a wide range of pharmacological effects through complex and multifactorial mechanisms [4]. The table below summarizes its key activities and underlying mechanisms:
| Biological Activity | Reported Mechanisms of Action |
|---|---|
| Anti-inflammatory [1] [5] | Inhibits NF-κB signaling; suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and enzymes (COX-2, iNOS) [1]. |
| Anticancer/Antitumor [1] [2] [3] | Induces mitochondrial apoptosis; upregulates tumor suppressor p53; causes cell cycle arrest; inhibits mTOR signaling [2] [3]. |
| Hepatoprotective [1] [3] | Protects against acute and chronic liver injury; activates the Nrf2 antioxidant pathway [3] [5]. |
| Antidiabetic [1] [4] | Enhances insulin response; preserves pancreatic β-cell function and survival [4]. |
| Antiviral [1] [3] | Demonstrates activity against HIV and influenza viruses; structure-activity relationship (SAR) shows conjugation with amino acids enhances anti-HIV-1 inhibition [1] [3]. |
| Antibacterial [1] [3] | Shows broad-spectrum antibacterial activity [1] [3]. |
| Neuroprotective [1] [5] | Activates Nrf2 to defend against oxidative stress in neurodegenerative conditions [1]. |
The anti-inflammatory and antioxidant activities of OA are often linked to its modulation of the NRF2 and NF-κB signaling pathways, which can be visualized as follows:
Figure 1: Proposed signaling pathways for Oleanolic Acid's anti-inflammatory and antioxidant effects.
OA is not just a laboratory compound; it has achieved notable clinical success.
A common method for obtaining OA from plant material involves solvent extraction and isolation [2] [4].
A binary-phase High-Performance Liquid Chromatography (HPLC) method can be used for precise quantification [6].
Despite promising developments, several challenges and opportunities remain.
Oleanolic acid serves as a versatile scaffold for drug development. Its progression from a natural product to approved drugs and ongoing clinical trials underscores its significant value in modern medicine.
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, has garnered significant scientific interest for its potent anti-inflammatory properties and potential therapeutic applications. Chemically identified as 3β-hydroxyolean-12-en-28-oic acid, OA is widely distributed in over 2000 plant species, with particularly high concentrations found in olive fruit (Olea europaea), apple skin, ginseng, papaya fruit, and dark plums, where concentrations can reach up to 1% by dry weight. [1] OA exists both as a free compound and as an aglycone precursor for triterpenoid saponins, where it is bonded to one or more sugar chains. [1] The compound's chemical structure features three reactive regions that are crucial for its biological activity: the C3-OH group, the C12=C13 double bond, and the C28-COOH group. [1] These reactive sites have been strategically targeted for synthetic modification, leading to the development of derivatives with enhanced pharmacological activities, such as the extensively studied 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its C-28 methyl ester (CDDO-Me). [1]
The structural similarity between OA and cholesterol, particularly the shared polycyclic rigid planar structure and 3β-hydroxyl group, enables OA to incorporate into cellular membranes and influence membrane fluidity and stability. [2] This property has been exploited in pharmaceutical formulations where OA serves as a cholesterol substitute in liposomal preparations, enhancing both stability and drug delivery efficiency. [2] As a pharmacological agent, OA exhibits a broad spectrum of biological activities, including remarkable antioxidant, anti-inflammatory, antiviral, and anti-diabetic effects, with demonstrated efficacy against proliferation in tumor-bearing mice and protective effects in various inflammatory disease models. [1] The anti-inflammatory activity of OA is particularly noteworthy, as it operates through multiple complementary mechanisms, modulating key inflammatory signaling pathways at both transcriptional and translational levels, making it a promising candidate for the development of alternative and complementary therapies for inflammatory diseases. [1]
Oleanolic acid exerts its anti-inflammatory effects through a complex, multi-targeted approach that involves the modulation of several crucial inflammatory signaling pathways. The primary mechanism involves the simultaneous regulation of the nuclear factor-κB (NF-κB) and nuclear factor erythroid-2-related factor 2 (NRF-2) pathways, which represent two fundamental systems controlling cellular inflammatory and oxidative stress responses. [1] OA significantly inhibits the NF-κB pathway, a master regulator of inflammation, by suppressing the phosphorylation of IκB (pIKB) and p65 (pP65), thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. [1] This inhibition results in the decreased expression of various inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). [1]
Concurrently, OA activates the NRF-2 pathway, a critical cellular defense system against oxidative stress, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). [1] Additionally, OA modulates the mitogen-activated protein kinase (MAPK) signaling cascade, evidenced by its inhibition of phosphorylation of c-JUN N-terminal kinase (pJNK), p38 (pP38), and other MAPK components. [1] [3] This triple-pathway approach (NF-κB, NRF-2, and MAPK) allows OA to comprehensively suppress inflammatory processes at multiple levels. More recently, research has revealed that OA also targets the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and promotes the maturation of IL-1β and IL-18. [3] OA suppresses NLRP3 inflammasome activation by reducing voltage-dependent anion channel (VDAC) expression and decreasing reactive oxygen species (ROS) production, which are crucial for inflammasome assembly and activation. [3] This mechanism is particularly relevant in obesity-related inflammation, where OA has been shown to inhibit adipose tissue inflammation and improve insulin resistance. [3]
Table 1: Key Anti-Inflammatory Mechanisms of Oleanolic Acid and Derivatives
| Target/Pathway | Effect of OA | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| NF-κB Signaling | Inhibits pIKB, pTAK, pP65 phosphorylation | ↓ TNF-α, IL-6, IL-1β, COX-2, iNOS | In vivo colitis models, LPS-induced inflammation [1] [4] |
| MAPK Signaling | Suppresses pJNK, pP38 phosphorylation | ↓ Pro-inflammatory cytokine production | RAW 264.7 macrophages, obese mouse models [1] [3] |
| NLRP3 Inflammasome | Reduces VDAC expression and ROS production | ↓ Caspase-1 activation, IL-1β maturation | Bone marrow-derived macrophages, HFD-induced obesity [3] |
| NRF-2 Pathway | Activates NRF-2 signaling | ↑ SOD, GSH, HO-1; antioxidant effects | Lung injury models, subarachnoid hemorrhage [1] |
| Cell Adhesion Molecules | Inhibits VCAM-1, ICAM-1 expression | ↓ Monocyte adhesion and transendothelial migration | HUVECs, vascular inflammation models [4] [5] |
| JAK/STAT Signaling | Modulates STAT3 activation | ↓ Th17 differentiation, inflammatory response | Ulcerative colitis, allergic inflammation [1] [6] |
The following diagram illustrates the core anti-inflammatory mechanisms of oleanolic acid, integrating the key pathways described above:
Figure 1: Core anti-inflammatory mechanisms of oleanolic acid showing key molecular pathways and cellular effects.
The anti-inflammatory efficacy of oleanolic acid has been rigorously demonstrated across a wide spectrum of experimental models, encompassing both in vitro systems and in vivo animal studies. In LPS-induced inflammation models using human umbilical vein endothelial cells (HUVECs), OA treatment significantly inhibited barrier disruption, suppressed the expression of cell adhesion molecules (CAMs), and reduced the adhesion and transendothelial migration of monocytes. [4] These cellular effects translated to notable in vivo outcomes, with OA suppressing acetic acid-induced hyperpermeability and carboxymethylcellulose-induced leukocyte migration in animal models. [4] Similarly, in RAW 264.7 macrophages stimulated with interferon-gamma and LPS (IFN-γ/LPS), OA treatment attenuated the expression of M1 macrophage marker genes and suppressed the production of pro-inflammatory mediators including nitric oxide (NO), TNF-α, IL-6, and IL-1β. [3] The anti-inflammatory activity was observed at concentrations as low as 20 μg/mL in macrophage cultures, demonstrating the potency of OA. [2]
In disease-specific models, OA has shown remarkable efficacy. In experimental allergic conjunctivitis induced by ragweed pollen in BALB/c mice, OA treatment (50 mg/kg/day) restricted mast cell degranulation and infiltration of eosinophils in conjunctival tissue, while decreasing allergen-specific immunoglobulin levels and reducing Th2-type cytokines, secreted phospholipase A2 type-IIA (sPLA2-IIA), and chemokine levels in both conjunctiva and serum. [6] In obesity-related inflammation models using high-fat diet (HFD)-induced obese C57BL/6J mice, OA administration (25 and 50 mg/kg/day for 4 weeks) significantly improved insulin resistance, reduced adipose tissue hypertrophy, decreased adipose tissue macrophage (ATM) infiltration, and favorably modulated the M1/M2 macrophage ratio in adipose tissue. [3] These effects were mediated through the suppression of MAPK signaling and NLRP3 inflammasome activation via reduced VDAC expression and ROS production. [3]
Table 2: Experimental Evidence for Oleanolic Acid's Anti-inflammatory Effects Across Disease Models
| Disease Model | Experimental System | OA Dose/Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Vascular Inflammation | LPS-induced HUVECs; in vivo permeability models | 10-100 μM (in vitro); 5-20 mg/kg (in vivo) | ↓ Barrier disruption, ↓ CAMs, ↓ Monocyte adhesion, ↓ Hyperpermeability | [4] |
| Ulcerative Colitis | DSS-induced colitis in mice | 5-10 mg/kg·d for 3 days after DSS | Restored Th17/Treg balance, inhibited NF-κB, improved epithelial barrier | [1] |
| Obesity-Related Inflammation | HFD-induced obese C57BL/6J mice; RAW 264.7 macrophages | 25-50 mg/kg/d for 4 weeks (in vivo); 20 μg/mL (in vitro) | ↓ ATM infiltration, ↓ M1/M2 ratio, ↓ ROS, ↓ MAPK/NLRP3 activation | [3] |
| Allergic Conjunctivitis | RWP-induced EAC in BALB/c mice | 50 mg/kg/d from sensitization or 5 days after | ↓ Mast cell degranulation, ↓ Eosinophil infiltration, ↓ Th2 cytokines | [6] |
| Lung Injury & Inflammation | NDMA-induced lung injury in mice; MLF-12 cells | 10-20 mg/kg (in vivo) | ↑ SOD, GSH; ↓ TNF-α, IL-6, IL-1β, MDA, NF-κB, NLRP-3 | [1] |
| Allergic Airway Inflammation | Allergic airway inflammation in rats | 2 mg/kg (Fe-OA and Zn-OA) | ↓ IL-4, IL-5, IL-13, IL-17, TLR2, NF-κB, TNF-α, sIgE, COX-2, 5-LOX | [1] |
The investigation of oleanolic acid's anti-inflammatory mechanisms employs a range of standardized methodologies across different experimental systems. For in vitro studies using macrophage cell lines like RAW 264.7, the typical protocol involves pre-treating cells with OA (often at concentrations ranging from 10-100 μM) for a specified period (usually 1-2 hours) followed by stimulation with inflammatory inducers such as LPS (100 ng/mL) or a combination of IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 16-24 hours. [3] Subsequently, the culture supernatants are collected for the measurement of inflammatory mediators including nitric oxide (using Griess reagent), TNF-α, IL-6, and IL-1β (typically via ELISA), while cells are harvested for RNA or protein extraction to analyze gene expression (qRT-PCR) and protein phosphorylation (western blotting) of key signaling molecules. [3]
For in vivo studies, the administration protocols vary based on the disease model. In high-fat diet-induced obesity models, C57BL/6J mice are typically fed an HFD (60% fat) for 12 weeks to establish obesity and insulin resistance, followed by daily intragastric administration of OA (25-50 mg/kg body weight) for 4 weeks while maintaining the HFD. [3] Metabolic parameters are assessed through glucose tolerance tests (administering 1-2 mg/g body weight of glucose solution after fasting), measurements of fasting blood glucose, and insulin sensitivity tests. [3] Tissue collection (blood, white adipose tissue, liver) enables the analysis of inflammatory markers, immune cell infiltration, and signaling pathway activation through techniques like flow cytometry (for macrophage polarization), histological examination (for crown-like structures), and western blotting (for phosphorylation status of signaling molecules). [3]
In experimental allergic conjunctivitis models, BALB/c mice are sensitized via intraperitoneal injection with ragweed pollen (50 μg) emulsified in alum on day 0, followed by topical ocular challenge with ragweed pollen powder on day 10. [6] OA treatment (50 mg/kg/day) can be administered intraperitoneally either from the sensitization day or starting 5 days after sensitization, with animals sacrificed 24 hours after the challenge. [6] Evaluation includes quantification of infiltrating mast cells and eosinophils in conjunctival tissue (using toluidine blue and hematoxylin-eosin staining, respectively), measurement of ragweed pollen-specific immunoglobulins in serum (via ELISA), and analysis of cytokine and chemokine levels in both serum and conjunctival tissue. [6]
The following diagram outlines a generalized experimental workflow for evaluating the anti-inflammatory effects of oleanolic acid in preclinical models:
Figure 2: Experimental workflow for evaluating OA's anti-inflammatory effects in preclinical models.
Oleanolic acid demonstrates significant therapeutic potential across multiple inflammatory disorders, with compelling evidence from preclinical models supporting its application for several specific conditions. In ulcerative colitis, OA administration (5-10 mg/kg·d for 3 days after DSS induction) in mouse models restored the balance of Th17/Treg cells and inhibited NF-κB signaling, resulting in increased expression of anti-inflammatory markers (FOXP-3, IL-10) and tight junction proteins (ZO-1, occludin, claudin-1), while decreasing pro-inflammatory mediators (MPO, Th17, RORγt, IL-17, TNF-α, IL-1β). [1] Similarly, a derivative known as oleanolic acid 28-O-β-D-glucopyranoside (OAG) has shown promising effects against ulcerative colitis through anti-inflammatory actions, preservation of the intestinal barrier, and modulation of gut microbiota, primarily via regulation of PI3K-AKT/MAPK signaling pathways. [7]
In the context of obesity-related inflammation, OA administration (25 and 50 mg/kg/day for 4 weeks) to high-fat diet-induced obese mice resulted in significant improvements in insulin resistance, reduced adipose tissue hypertrophy, decreased adipose tissue macrophage (ATM) infiltration, and a favorable shift in the M1/M2 macrophage ratio. [3] These effects were mediated through the suppression of VDAC expression and ROS production, leading to inhibited activation of MAPK signaling and NLRP3 inflammasome. [3] This multi-faceted action on both metabolic and inflammatory parameters positions OA as a promising candidate for managing obesity-associated complications. For allergic and ocular inflammation, OA treatment (50 mg/kg/day) in experimental allergic conjunctivitis models restricted mast cell degranulation and eosinophil infiltration in conjunctival tissue while decreasing allergen-specific immunoglobulins and reducing Th2-type cytokines, sPLA2-IIA, and chemokines. [6] Additional in vitro studies demonstrated that OA reduced proliferative and migratory responses, as well as the synthesis of proinflammatory mediators in EoL-1 eosinophils and RBL-2H3 mast cells exposed to allergic and inflammatory stimuli. [6]
The therapeutic potential of oleanolic acid has been significantly enhanced through the development of synthetic derivatives designed to improve its pharmacological properties. Strategic modifications at the three reactive regions of OA—the C3-OH, the C12=C13 double bond, and the C28-COOH—have yielded a series of novel synthetic oleanane triterpenoids with markedly increased biological activity. [1] Among these, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its C-28 methyl ester (CDDO-Me) have demonstrated exceptional anti-inflammatory potency, showing enhanced activity in various inflammatory models compared to the parent compound. [1] Other investigated derivatives include acyloxyimino derivatives, 3-acetylated derivatives, novel 3,5-disubstituted isoxazoles derivatives, acetate, ester derivatives, and oximes derivatives, all contributing to an expanding portfolio of OA-based anti-inflammatory agents. [5]
Innovative formulation approaches have been employed to overcome limitations associated with OA's physicochemical properties. Recent advances include the development of OA-incorporated liposomes, where OA serves as a cholesterol substitute to enhance stability and anti-inflammatory activity. [2] Using microfluidic technology, researchers have optimized paeonol liposomes with oleanolic acid (PAE-ONLs) instead of traditional cholesterol-containing liposomes (PAE-CNLs), achieving an encapsulation efficiency of 64.61 ± 0.42% with optimized conditions of 10.25 mg/mL soy lecithin, 0.82 mg/mL OA, and 0.22% Tween 80. [2] These OA-based liposomes demonstrated superior stability and enhanced anti-inflammatory effects compared to their cholesterol-based counterparts, reducing inflammatory cell migration in zebrafish and decreasing NO, TNF-α, IL-6, and IL-1β levels in LPS-induced RAW 264.7 macrophages at 20 μg/mL. [2] Network pharmacology analysis revealed that the combination of OA and paeonol in these liposomal formulations interacted with 45 and 11 anti-inflammatory targets, respectively, providing enhanced anti-inflammatory coverage through multi-target synergistic effects. [2]
While the research progress on oleanolic acid and its derivatives is impressive, several research gaps remain to be addressed. The field would benefit from more comprehensive studies on drug-drug and drug-herb interactions associated with OA and its derivatives, as information in this area is currently inadequate. [1] Additionally, while OA demonstrates favorable safety profiles at low doses, potential adverse effects at high doses, particularly for certain derivatives, require further investigation. [1] The translation of promising preclinical findings to clinical applications represents another critical frontier, with current evidence primarily derived from animal models. Future research directions should include well-designed clinical trials to validate efficacy in human populations, exploration of novel derivative compounds with improved therapeutic indices, and development of advanced delivery systems to enhance bioavailability and target specificity.
Oleanolic acid (OA) is a pentacyclic triterpenoid of the oleanane type that is widely distributed throughout the plant kingdom, serving as a significant bioactive compound in both medicinal herbs and human diet. This secondary metabolite exists either as a free acid or as the aglycone precursor for triterpenoid saponins [1]. With a molecular formula of C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol, OA is characterized by its complex pentacyclic structure featuring a carboxyl group at C-28 and a hydroxyl group at C-3 [2]. The compound's full IUPAC name is (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (CAS 508-02-1) [2].
OA has attracted substantial research interest, with thousands of scientific publications recorded in major databases in the last decade alone, reflecting its importance in pharmacological and medicinal research [2]. The compound exhibits a wide spectrum of biological activities with therapeutic potential, acting through complex and multifactorial mechanisms that continue to be elucidated [2]. Its pharmacological significance spans hepatoprotective, anti-inflammatory, antioxidant, anticancer, antidiabetic, and antimicrobial effects, making it a promising candidate for drug development [1] [2]. Despite its promising bioactivities, OA faces challenges in pharmaceutical application due to its hydrophobic nature, which results in poor water solubility (approximately 1.748 μg/L), limited bioavailability, and rapid metabolism [2] [3]. These limitations have spurred research into various formulation strategies and structural modifications to enhance its biopharmaceutical properties [2].
Table 1: Fundamental Chemical and Physical Properties of Oleanolic Acid
| Property | Specification |
|---|---|
| Molecular Formula | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol |
| CAS Registry Number | 508-02-1 |
| Melting Point | 306-313°C |
| Boiling Point | 553-554°C at 760 mmHg |
| Water Solubility | 1.748 μg/L (practically insoluble) |
| UV Maximum Absorbance | 205-210 nm |
| Crystalline Forms | Prismatic or needle-shaped crystals, depending on solvent |
| Major Functional Groups | Carboxyl at C-28, hydroxyl at C-3, double bond at C-12-C-13 |
Oleanolic acid exhibits a diverse pharmacological profile with demonstrated efficacy against multiple disease pathways. Its biological activities stem from complex interactions with various molecular targets, affecting numerous signaling cascades and cellular processes. The following table summarizes the key pharmacological activities and their underlying mechanisms.
Table 2: Pharmacological Activities and Mechanisms of Oleanolic Acid
| Pharmacological Activity | Mechanisms of Action | Experimental Evidence |
|---|---|---|
| Antioxidant Effects | Activates Nrf2 pathway; increases expression of antioxidant enzymes (SOD, catalase); scavenges free radicals [1] | In vivo studies in rats; DOX-induced cardiotoxicity model [1] |
| Anti-inflammatory Activity | Inhibits COX-2 and iNOS; reduces production of pro-inflammatory cytokines (IL-1β, TNF-α) [1] | In vitro enzyme inhibition assays; cytokine measurement |
| Anticancer Properties | Inhibits cancer cell proliferation; induces apoptosis; inhibits tumor invasion; sensitizes cancer cells to chemotherapy [1] [3] | In vitro studies on various human cancer cell lines; in vivo murine models [3] |
| Hepatoprotective Effects | Modulates hepatotoxicant metabolism; restores multidrug resistance-associated proteins (Mrp2, Mrp3, Mrp4) [1] | Studies against APAP, CCl₄, bromobenzene, thioacetamide-induced hepatotoxicity [1] |
| Cardioprotective Activity | Attenuates oxidative stress; increases antioxidant enzyme activity in cardiac tissue [1] | DOX-induced cardiotoxicity model in rats [1] |
| Antidiabetic Effects | Enhances insulin response; preserves β-cell function and survival; activates Nrf2; inhibits JNK phosphorylation [1] [2] | In vitro studies on β-TC3, INS-1, MIN6 cells; primary rat/human islets; db/db or HFD-induced mice models [1] |
| Antimicrobial Activity | Inhibits DNA polymerase; synergistic activity against tuberculosis with first-line drugs [1] | In vitro studies against S. aureus; Mycobacterium tuberculosis [1] |
| Nephroprotective Effects | Reduces renal fibrosis, I/R injury, drug-induced nephrotoxicity; modulates HO-1; promotes Nrf2 nuclear translocation [1] | Models of renal I/R injury, gentamicin and cisplatin-induced nephrotoxicity, diabetic nephropathy [1] |
The antioxidant activity of OA primarily operates through the Nrf2 signaling pathway. OA activates Nrf2, leading to its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE), resulting in the transcription of various antioxidant enzymes [1]. This mechanism has demonstrated protective effects against various oxidative stress-related conditions, including drug-induced organ toxicity [1].
OA exhibits multifaceted anticancer activity through several complementary mechanisms. It inhibits cancer cell proliferation by inducing cell cycle arrest and promotes apoptosis through both intrinsic and extrinsic pathways [3]. Additionally, OA has shown potential in overcoming multidrug resistance in cancer cells, making it a promising candidate for combination therapies with conventional chemotherapeutic agents [1] [3]. Its anti-inflammatory effects are mediated through the suppression of key inflammatory enzymes and cytokines, which also contributes to its chemopreventive properties [1].
The organ-protective effects of OA (hepatoprotective, cardioprotective, nephroprotective) are closely linked to its antioxidant and anti-inflammatory activities, with additional modulation of specific transporters and enzymes involved in xenobiotic metabolism [1]. Its antidiabetic potential involves both improvement of insulin sensitivity and direct protection of pancreatic β-cells, preserving their function and survival [1] [2].
The extraction efficiency of OA from plant materials depends heavily on solvent selection and extraction methodology. Due to its hydrophobic nature, OA requires medium-polarity solvents for optimal extraction. The following protocols represent standard methodologies for OA extraction and isolation:
Solvent Selection and Optimization: The most effective solvents for OA extraction include n-butanol (Hildebrand parameter δ = 10.4, closest to OA's δ = 10.2), ethyl ether, chloroform, methanol, and ethanol [2]. While methanol and ethanol show similar extraction efficiency, ethanol is preferred for pharmaceutical applications due to its lower toxicity. Aqueous ethanol (70-80%) typically provides higher yields than absolute ethanol due to improved matrix swelling and mass transfer [2].
Sequential Extraction Protocol:
Accurate quantification of OA in plant materials and biological samples is essential for standardization and pharmacokinetic studies. The following validated methodologies provide reliable quantification:
High-Performance Liquid Chromatography (HPLC) Protocol:
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol:
Standardized protocols for evaluating the biological activities of OA include both in vitro and in vivo models:
Antioxidant Activity Assessment:
Anticancer Activity Evaluation:
Anti-inflammatory Activity Testing:
The therapeutic application of OA faces several significant challenges that limit its clinical translation. OA is classified as a Class IV compound according to the Biopharmaceutical Classification System, characterized by low solubility and low permeability [3]. Its poor aqueous solubility (1.748 μg/L) results in limited oral bioavailability and variable absorption profiles [2]. Additionally, OA undergoes rapid metabolism and elimination, further reducing its systemic exposure and therapeutic efficacy [3]. The need for toxic organic solvents (DMSO or DMF) for in vitro and in vivo studies also presents formulation challenges and complicates toxicity assessments [3].
To overcome these limitations, numerous derivatization strategies have been employed to enhance OA's pharmaceutical properties. The most common structural modifications target the C-3 (hydroxyl group) and C-28 (carboxyl group) positions, which are the most readily modifiable functional groups in the OA structure [3]. These include:
Table 3: Common Derivativization Strategies for Oleanolic Acid
| Modification Type | Target Position | Key Advantages | Examples |
|---|---|---|---|
| Ester Derivatives | C-28 | Improved lipophilicity, enhanced cellular uptake | Alkyl esters, aromatic esters |
| Amide Derivatives | C-28 | Enhanced metabolic stability, increased bioavailability | Primary and secondary amides |
| Amino Derivatives | C-3 | Introduced positive charges for better solubility | Amino acid conjugates |
| Glycosyl Derivatives | C-3 | Improved water solubility, potential for targeted delivery | Glucose, galactose conjugates |
| Hybrid Molecules | C-3 and/or C-28 | Dual mechanisms of action, synergistic effects | Cinnamic acid hybrids, heterocyclic hybrids |
| Lactone Derivatives | C-3 and C-28 | Structural constraint for enhanced receptor binding | Ring-closed derivatives |
Advanced drug delivery systems have been developed to enhance the biopharmaceutical properties of OA without structural modification:
Recent research indicates that combination therapies of OA with conventional therapeutic agents often show more favorable outcomes than OA monotherapy, primarily due to synergistic effects that enhance efficacy while potentially reducing side effects [6]. However, it is important to note that these combination approaches have not yet advanced to clinical trials, and neither OA monotherapy nor combination therapies have received FDA approval [6].
The following diagram illustrates the molecular mechanism through which oleanolic acid activates the Nrf2-mediated antioxidant pathway, one of its key pharmacological actions:
Nrf2 Pathway Activation by Oleanolic Acid
This diagram illustrates the molecular mechanism through which oleanolic acid activates the Nrf2-mediated antioxidant pathway. OA modifies cysteine residues on the KEAP1 protein, leading to Nrf2 release and translocation to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating transcription of cytoprotective genes including antioxidant enzymes like SOD, catalase, and HO-1 [1]. This pathway represents one of OA's key mechanisms for combating oxidative stress in various disease models.
Oleanolic acid (OA) is a pentacyclic triterpenoid with demonstrated biological activities including hepatoprotective, anti-inflammatory, antiviral, and anticancer properties. This document provides detailed protocols for extracting, isolating, and quantifying OA from various plant sources, with a focus on scalability, efficiency, and environmental sustainability.
Understanding oleanolic acid's physicochemical properties is essential for developing efficient extraction strategies.
Table 1: Fundamental Properties of Oleanolic Acid
| Property | Specification |
|---|---|
| Chemical Name | (3β)-3-Hydroxyolean-12-en-28-oic acid |
| Molecular Formula | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol |
| CAS Registry Number | 508-02-1 |
| Melting Point | 306-313°C |
| Water Solubility | 1.748 µg/L (practically insoluble) |
| Hildebrand Solubility Parameter (δ) | 10.2 |
| Crystalline Form | Fine, whitish prismatic or needle-shaped crystals |
| UV-Vis Absorbance Maximum | 205-210 nm |
OA is a hard-hydrophobic compound with low water solubility. It exhibits optimal solubility in medium-polarity solvents with Hildebrand parameters ranging from 10-12, particularly n-butanol (δ = 10.4), ethyl ether, chloroform, methanol, and ethanol [1].
OA is widely distributed throughout the plant kingdom, with varying concentrations across different species and plant organs.
Table 2: Oleanolic Acid Content in Selected Plant Materials
| Plant Source | Plant Organ | OA Content | Reference |
|---|---|---|---|
| Olive (Olea europaea) | Leaves | Up to 31 mg/g DW | [2] |
| Olive (Olea europaea) | Bark | Up to 9.8 mg/g DW | [2] |
| Grape (Vitis vinifera) | Pomace | 0.45 mg/g fresh weight | [3] [4] |
| Apple (Malus domestica) | Fruit peel | Variable by cultivar | [2] |
| Ligustrum lucidum | Fruits | Varies (76 kg raw material yields ~1 kg OA) | [5] |
| Rhododendron moulmainense | Leaves & Roots | Significantly increased under heat stress | [6] |
Pre-processing Recommendations: For optimal extraction yields, plant materials should be dried and ground to a particle size of 0.5-2.0 mm. Freezing or lyophilizing plant material prior to extraction helps preserve higher triterpenic acid content [7]. For apple peels, heritage varieties often contain higher concentrations of OA compared to modern commercial cultivars [2].
Protocol: Standard Ethanol-Based Extraction
Optimization Notes: Aqueous ethanol (70-80%) typically yields higher recovery than absolute ethanol due to improved matrix swelling and mass transfer [1]. Sequential extraction with petroleum ether followed by ethyl ether effectively removes non-polar compounds before OA extraction [1].
Protocol: Selective OA Extraction from Grape Pomace with DMC
Performance Metrics: This method achieves 61% molar selectivity for OA extraction with the ability to recycle DMC for three consecutive cycles without significant yield reduction [3] [4].
Protocol: SFE with CO₂ and Ethanol Modifier for Olive Leaves
Optimization Notes: SFE operating parameters significantly influence yield. Temperature (40-70°C) shows minimal impact on OA degradation, while pressure and co-solvent percentage critically affect solubility and selectivity [7] [3].
Protocol: pH-Zone Refining CPC for OA Purification
Protocol: Rapid Purification of OA and Maslinic Acid
Table 3: Analytical Techniques for OA Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC-UV | Quantification | C18 column, MeOH/H₂O or ACN/H₂O (often acidified), detection at 205-210 nm |
| LC-ESI-ITTOF/MS | Structural confirmation | m/z 455.35 [M-H]⁻, m/z 456.35, m/z 911.72 [2M-H]⁻ |
| GC-MS | Analysis of volatile derivatives | Characteristic fragments: m/z 203.2, 202.2, 189.2 |
| ¹H-NMR | Structural elucidation | δ 5.43 (1H, brs, H-12), δ 3.37 (1H, t, J=8.2 Hz, 3α-H), methyl groups at δ 0.81-1.20 |
| ¹³C-NMR | Carbon skeleton confirmation | δ 79.92 (C-3), δ 124.22 (C-12), δ 146.47 (C-13), δ 181.86 (C-28) |
Protocol: Engineered Saccharomyces cerevisiae for OA Production
Protocol: Apple Cell Culture for Triterpene Production
The following workflow diagram illustrates the strategic selection process for OA extraction and purification methods based on research objectives and available resources:
Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) is a pentacyclic triterpenoid compound widely distributed throughout the plant kingdom, recognized for its diverse pharmacological activities including anti-inflammatory, hepatoprotective, antiviral, and antioxidant properties. The quantitative analysis of this bioactive compound in plant materials and herbal formulations is essential for quality control purposes and standardization of herbal drugs. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for the quantification of oleanolic acid due to its cost-effectiveness, high throughput, and flexibility in analysis.
The analytical significance of oleanolic acid quantification stems from its presence in numerous medicinal plants and its correlation with therapeutic efficacy. Unlike conventional HPLC methods, HPTLC allows for parallel analysis of multiple samples under identical conditions, reducing analysis time and solvent consumption significantly. Furthermore, the visualization capabilities of HPTLC through derivatization techniques enable rapid identification of oleanolic acid among other phytoconstituents in complex plant matrices. This application note provides a comprehensive protocol for the quantification of oleanolic acid in various plant materials using HPTLC, incorporating validated methods from recent scientific literature to ensure analytical robustness and reliability in research and development settings.
HPTLC quantification of oleanolic acid relies on the separation efficiency of silica gel stationary phases and the selectivity of mobile phase systems to resolve oleanolic acid from other triterpenoids and phytoconstituents. The normal-phase chromatography mechanism facilitates separation based on polarity differences, where oleanolic acid's moderately polar character dictates its migration behavior. The quantification process involves densitometric measurement of the compound bands after appropriate derivatization, based on the linear relationship between the concentration of oleanolic acid and the absorbance or fluorescence intensity measured at specific wavelengths.
The critical analytical parameters for HPTLC method development include stationary phase selection, mobile phase optimization, sample application technique, chromatographic development conditions, and detection methodology. The separation specificity for oleanolic acid is particularly challenging due to the structural similarity with other triterpenoids like ursolic acid, necessitating careful optimization of mobile phase composition to achieve baseline resolution. The derivatization step using specific reagents enhances detection sensitivity by forming colored or fluorescent derivatives that can be measured accurately at nanogram levels, which is crucial for quantifying oleanolic acid in complex plant matrices where it often occurs in low concentrations.
Table 1: Comprehensive Comparison of HPTLC Methods for Oleanolic Acid Quantification
| Plant Material | Mobile Phase Composition | Detection λ (nm) | Rf Value | Linearity Range | Reference |
|---|---|---|---|---|---|
| Cyclea peltata roots | Toluene: Methanol (9:1, v/v) | 540 nm (after derivatization) | 0.31 | 1-6 μg/spot | [1] |
| Oldenlandia corymbosa | Hexane: Ethyl acetate: Methanol (8.2:1.8:0.5, v/v) | 540 nm (after derivatization) | N/R | 1200-4200 ng/spot | [2] |
| Wattakaka volubilis | Toluene: Methanol (9:1, v/v) | N/R | N/R | 10-25 μg/mL | [3] |
| Hibiscus species | Chloroform: Methanol (97:3, v/v) | 575 nm (after derivatization) | 0.36 | 100-1200 ng/spot | [4] |
| Kapacurak Kuṭinīr Cūraṇam | Toluene: Ethyl acetate: Formic acid (7:3:0.5, v/v) | 520 nm (after derivatization) | N/R | 1-5 μg/band | [5] |
Table 2: Performance Characteristics of Validated HPTLC Methods
| Validation Parameter | Cyclea peltata Method | Hibiscus Species Method | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | 0.9924 | 0.994 | r² ≥ 0.990 |
| LOD | 10.75 μg/spot | ~30 ng/spot | Signal-to-noise ~3:1 |
| LOQ | 40.70 μg/spot | ~100 ng/spot | Signal-to-noise ~10:1 |
| Precision (% RSD) | <2% | 1.38-1.61% | ≤2% |
| Recovery (%) | N/R | 98.75-99.70% | 95-105% |
The selection of an appropriate HPTLC method should be based on the specific plant matrix being analyzed and the required sensitivity. The toluene: methanol system employed in multiple studies offers excellent resolution for oleanolic acid with Rf values between 0.31-0.36, which represents an optimal range for quantitative analysis. For researchers working with complex formulations containing multiple bioactive compounds, the method described for Kapacurak Kuṭinīr Cūraṇam provides simultaneous quantification of six biomarkers, though it may require additional optimization for specific plant materials. The sensitivity requirements should guide the choice between methods, with the Hibiscus species method offering superior sensitivity in the nanogram range compared to microgram levels in other approaches.
Plant Material Processing: Reduce the air-dried plant material to fine powder using a mechanical grinder and pass through a 60-mesh sieve to ensure uniform particle size.
Extraction Procedure: Accurately weigh 1.0 g of powdered plant material and place in a stoppered conical flask. Add 10 mL of methanol and sonicate for 30 minutes at 40°C in an ultrasonic water bath. Alternatively, perform Soxhlet extraction with methanol for 6 hours for higher extraction efficiency.
Sample Filtration and Concentration: Filter the extract through Whatman filter paper No. 41 and evaporate the filtrate to dryness under reduced pressure at 40°C using a rotary evaporator.
Reconstitution: Reconstitute the dried extract in 5 mL of methanol and filter through a 0.45 μm syringe filter before HPTLC analysis. For oleanolic acid-rich fractions, further dilution may be necessary to fit within the calibration range.
Standard Solution Preparation: Accurately weigh 10 mg of oleanolic acid reference standard and dissolve in 10 mL methanol to obtain a stock solution of 1 mg/mL. Prepare working standards in the concentration range of 100-5000 ng/μL by appropriate dilution with methanol.
Table 3: Instrumentation Parameters for HPTLC Analysis
| Parameter | Specifications |
|---|---|
| HPTLC Plate | Silica gel 60 F254 (10 × 10 cm or 20 × 10 cm) |
| Sample Applicator | Linomat 5 automatic applicator |
| Syringe | 100 μL Hamilton syringe |
| Application Volume | 1-10 μL for both standards and samples as bands |
| Band Width | 6-8 mm |
| Application Position | 10 mm from bottom and 15 mm from side |
| Development Chamber | Twin-trough glass chamber (10 × 10 cm or 20 × 10 cm) |
| Mobile Phase | Toluene: Methanol (9:1, v/v) or other optimized system |
| Mobile Phase Volume | 10 mL for 10 × 10 cm chamber, 20 mL for 20 × 10 cm chamber |
| Saturation Time | 20 minutes at room temperature |
| Development Distance | 80 mm |
| Development Time | Approximately 15-20 minutes |
| Drying | Air drying for 2-5 minutes after development |
Plate Pre-washing: Pre-wash HPTLC plates with methanol and activate at 110°C for 15 minutes before sample application to remove impurities and ensure consistent activity.
Sample Application: Apply standards and samples as bands using an automatic applicator with nitrogen flow, maintaining a constant application rate of 150 nL/s.
Chromatographic Development: Place the applied plate in a twin-trough chamber pre-saturated with mobile phase vapor for 20 minutes. Develop the chromatogram at room temperature (25 ± 2°C) until the solvent front reaches 80 mm from the point of application.
Plate Drying: Air-dry the developed plate for 5 minutes to remove residual mobile phase completely.
Derivatization: Uniformly spray the plate with anisaldehyde-sulphuric acid reagent (prepared by mixing 0.5 mL anisaldehyde with 10 mL glacial acetic acid, followed by 85 mL methanol and 5 mL concentrated sulphuric acid) using a spraying device.
Heating and Visualization: Heat the derivatized plate at 110°C for 5-10 minutes on a TLC plate heater until distinct violet-colored bands of oleanolic acid appear. Carefully monitor the heating process to prevent charring.
Scanning Parameters: Scan the derivatized plate using a densitometer in absorbance mode at 540 nm with a deuterium lamp source. Employ the following settings: slit width 4 × 0.45 mm, scanning speed 20 mm/s, data resolution 100 μm/step.
Calibration Curve: Generate a calibration curve by plotting peak areas of oleanolic acid standard bands against their respective concentrations (100-1200 ng/band or appropriate range). Apply linear regression analysis to obtain the slope, intercept, and correlation coefficient.
Peak Identification: Identify oleanolic acid in sample tracks by comparing Rf values with the standard track. The Rf value for oleanolic acid typically ranges between 0.31-0.36 in the toluene: methanol system.
Quantification Calculation: Determine the concentration of oleanolic acid in test samples by interpolating their peak areas from the calibration curve. Calculate the percentage content in plant material using the following formula:
% Oleanolic acid = (C × V × D × 100) / (W × 10^6)
Where C = concentration from calibration curve (ng/band), V = final volume (mL), D = dilution factor, W = weight of plant material (g)
The following diagram illustrates the complete HPTLC workflow for oleanolic acid quantification:
The HPTLC method for oleanolic acid quantification has been extensively validated according to ICH guidelines Q2(R1) for specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. The method specificity was confirmed by comparing the chromatograms of standard oleanolic acid and sample extracts, demonstrating well-separated peaks at Rf 0.31-0.36 without interference from other plant constituents. The peak purity was assessed by comparing spectra at different positions (start, middle, and end) of the oleanolic acid bands in sample tracks with those of standard tracks, with correlation values exceeding 0.999.
Table 4: Comprehensive Method Validation Data for Oleanolic Acid HPTLC Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from other compounds; peak purity >0.999 | No interference at Rf of analyte |
| Linearity Range | 100-1200 ng/band (wider range: 1-5000 ng/band also demonstrated) | r² ≥ 0.990 |
| Regression Equation | Y = 6.65x + 553.35 (Hibiscus method) | N/A |
| Correlation Coefficient (r²) | 0.9924 - 0.998 | r² ≥ 0.990 |
| Precision (% RSD) | ||
| • Intra-day (n=3) | 1.38-1.61% | ≤2% |
| • Inter-day (n=3) | 1.50-1.59% | ≤3% |
| • Repeatability of application (n=6) | <1.5% | ≤2% |
| Accuracy (% Recovery) | 98.75-99.70% | 95-105% |
| LOD | 10.75 μg/spot (Cyclea peltata method) to 30 ng/spot (Hibiscus method) | Signal-to-noise ~3:1 |
| LOQ | 40.70 μg/spot (Cyclea peltata method) to 100 ng/spot (Hibiscus method) | Signal-to-noise ~10:1 |
| Robustness | Deliberate small changes in mobile phase composition, development distance, and derivatization conditions showed %RSD <2% | %RSD ≤2% |
The validated HPTLC method has been successfully applied to quantify oleanolic acid in various plant species, demonstrating its versatility across different matrices. In Hibiscus species, the oleanolic acid content varied significantly among different fractions, with the highest content observed in petroleum ether fractions of H. micranthus (3.87 μg/mg of dried extract) [4]. The method showed excellent extraction efficiency and analytical sensitivity even for plant materials containing low concentrations of oleanolic acid, such as Oldenlandia corymbosa where oleanolic acid was present at 0.012% w/w [2].
The recovery studies conducted by spiking pre-analyzed samples with known amounts of oleanolic acid standard at three different concentration levels (80%, 100%, and 120% of the test concentration) demonstrated excellent accuracy with recovery percentages ranging from 98.75% to 99.70% [4]. The robustness evaluation confirmed that minor deliberate variations in mobile phase composition (±0.2 mL for each component), development distance (±5 mm), and chamber saturation time (±5 minutes) did not significantly affect the chromatographic results, with %RSD values less than 2% for peak areas and Rf values.
Tailored Bands: If oleanolic acid bands appear tailed, increase the methanol proportion in the mobile phase by 0.2-0.5% or add 0.1% formic acid to improve band symmetry.
Poor Resolution from Ursolic Acid: When oleanolic acid co-elutes with ursolic acid (a structurally similar triterpenoid), adjust the mobile phase to toluene: ethyl acetate: formic acid (7:3:0.5, v/v) which provides better resolution of these analogs.
Inconsistent Derivatization: Ensure fresh preparation of anisaldehyde-sulphuric acid reagent and uniform spraying technique. Inconsistent color development can be mitigated by using an automated spraying device with constant pressure and distance.
Background Noise in Scanning: High background interference can be reduced by optimizing the scanning wavelength around the absorption maximum (540 nm after derivatization) and ensuring complete drying of the plate before derivatization.
Non-linear Calibration: For non-linear responses at higher concentrations, apply smaller application volumes or further dilute samples to bring them within the linear range of 100-1200 ng/band.
The HPTLC method described provides a robust framework for oleanolic acid quantification, but analysts should consider matrix-specific optimization for different plant materials. The extraction efficiency of oleanolic acid varies with solvent polarity, and methanol has been demonstrated as the most effective extraction solvent across multiple studies [1] [3]. For plants with high lipid content, defatting with petroleum ether prior to methanol extraction is recommended to remove interfering compounds.
The stability of oleanolic acid in solution and on HPTLC plates should be considered during analysis. Standard and sample solutions should be prepared fresh or stored at -20°C for not more than one week. The developed chromatograms should be evaluated immediately after derivatization as the color intensity may change over time. For long-term reproducibility, maintain consistent environmental conditions (temperature: 25 ± 2°C, relative humidity: 40-60%) during chromatographic development as these factors can influence Rf values and separation efficiency.
The HPTLC method detailed in this application note provides a reliable, precise, and accurate approach for quantifying oleanolic acid in various plant materials. The validated method exhibits excellent linearity, sensitivity, and reproducibility within the concentration ranges tested, complying with regulatory requirements for analytical method validation. The cost-effectiveness and high throughput capability of this HPTLC method make it particularly suitable for routine analysis in quality control laboratories, herbal drug manufacturing facilities, and research institutions engaged in natural product evaluation.
The versatility of this method has been demonstrated through successful application to multiple plant species including Cyclea peltata, Hibiscus species, Oldenlandia corymbosa, and Wattakaka volubilis, confirming its broad applicability across diverse plant matrices [1] [2] [3]. With appropriate method optimization, this protocol can be extended to quantify oleanolic acid in polyherbal formulations and commercial products, contributing significantly to the standardization and quality assurance of herbal medicines containing this important triterpenoid compound.
Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid compound with significant pharmacological activities, including hepatoprotective, anti-inflammatory, antitumor, and antiviral effects. It is widely distributed in various medicinal plants, often co-occurring with its structural isomer ursolic acid. These isomers share identical molecular formulas (C₃₀H₄₈O₃) and molecular weights (456.7 g/mol) but differ only in the position of one methyl group in their E-ring. This minor structural difference creates a significant analytical challenge for their separation and quantification in complex natural product matrices. The close structural similarity between these compounds results in nearly identical physicochemical properties, making their baseline separation particularly challenging for researchers and quality control professionals working with herbal medicines and natural product formulations.
The pharmacological significance of both oleanolic acid and ursolic acid has been well-documented, with each compound exhibiting unique biological activities despite their structural similarity. Oleanolic acid has demonstrated particularly potent hepatoprotective effects and has been used in some health products and cosmetics due to its relatively low toxicity. Ursolic acid shows strong antitumor and antimicrobial properties. The differential biological activities of these two isomers create a compelling need for accurate analytical methods that can separate and quantify them individually in various matrices, including plant materials, biological samples, and pharmaceutical formulations. This application note provides detailed protocols and methodological insights to address this challenging analytical task.
Successful separation of oleanolic acid from ursolic acid requires careful optimization of chromatographic conditions, particularly through manipulation of the mobile phase composition and stationary phase selection. The primary challenge stems from the nearly identical chemical structures of these isomers, which differ only in the position of a single methyl group on the E-ring (oleanolic acid has a methyl group at the C-19 position, while ursolic acid has it at the C-20 position). This minor structural difference translates to subtle variations in their three-dimensional conformation and polarity, which can be exploited through chromatographic optimization.
Mobile Phase Composition: Binary mixtures of methanol-water or acetonitrile-water systems typically form the foundation for separation, but often require modification with acidic buffers to suppress ionization of the carboxylic acid groups and improve peak shapes. The use of 10-30% aqueous components with organic modifiers has been shown to provide optimal separation efficiency. The addition of phosphate buffers at low concentrations (0.03 M) and acidic pH (approximately 3.0) significantly enhances peak symmetry and resolution by suppressing the ionization of the triterpenic acids.
Stationary Phase Selection: Conventional C18 columns with 5μm particle size and dimensions of 250×4.6 mm have demonstrated satisfactory separation capabilities when paired with optimized mobile phases. The research indicates that Kromasil C18 columns provide excellent resolution for these compounds. For more challenging separations, the incorporation of hydroxypropyl-β-cyclodextrin as a mobile phase additive has shown remarkable improvement in separation efficiency, with resolution values reaching up to 8.14 compared to conventional methods.
For applications requiring preparative-scale separation or dealing with particularly complex matrices, advanced chromatographic techniques may be necessary. pH-zone-refining counter-current chromatography has emerged as a powerful technique for preparative separation of these triterpenic acids. This method utilizes a biphasic solvent system composed of n-hexane-dichloromethane-methanol-water (7:3:2:8, v/v) with trifluoroacetic acid (10 mmol L⁻¹) added to the organic phase as a retainer and ammonia (10 mmol L⁻¹) added to the aqueous phase as an eluter.
The simulated moving bed (SMB) chromatography represents another advanced approach, particularly valuable for continuous separation of these compounds. SMB technology offers advantages including higher productivity, reduced solvent consumption, and continuous operation compared to batch chromatographic processes. This technique has been successfully applied for separation of betulinic and oleanolic acids using Apollo C18 columns with mobile phases containing methanol and acetonitrile (50:50, v/v), demonstrating excellent separation efficiency for structurally similar triterpenoids.
This protocol is adapted from the method developed for analysis of Ziziphora clinopodioides Lam. and provides reliable separation and quantification of oleanolic acid and ursolic acid in various plant materials [1].
Sample Preparation: Accurately weigh 10.0 g of plant material powder and extract with 100 mL of methanol using ultrasonic extraction for 30 minutes. Filter the extract and evaporate to dryness in a water bath. Reconstitute the residue with methanol and transfer to a 10 mL volumetric flask. Make up to volume with methanol and mix thoroughly. Filter through a 0.45 μm membrane filter before injection.
Chromatographic Conditions:
Standard Solution Preparation: Prepare stock solutions containing 2.0 mg/mL of oleanolic acid and 3.0 mg/mL of ursolic acid in methanol. Prepare calibration standards in the range of 0.4-1.2 mg/mL for oleanolic acid and 0.6-1.8 mg/mL for ursolic acid by appropriate dilution of stock solutions.
The following workflow diagram illustrates the complete HPLC analysis process:
Figure 1: Complete workflow for HPLC analysis of oleanolic acid (OA) and ursolic acid (UA) in plant materials.
For samples where baseline separation is not achieved with conventional methods, this protocol incorporating hydroxypropyl-β-cyclodextrin (HP-β-CD) as a mobile phase additive provides enhanced separation of the isomers [2].
Sample Preparation: Prepare plant extracts as described in Section 3.1. For biological samples (plasma, serum), use protein precipitation with acetonitrile or methanol followed by centrifugation and filtration.
Chromatographic Conditions:
Standard Solution Preparation: Prepare stock solutions of oleanolic acid and ursolic acid at 1.0 mg/mL in methanol. Prepare working standards in the concentration range of 10-200 μg/mL for both compounds.
This protocol is optimized for quantification of oleanolic acid in biological matrices, particularly for pharmacokinetic studies [3].
Plasma Sample Preparation: Transfer 500 μL of plasma sample to a centrifuge tube. Add 1.0 mL of acetonitrile for protein precipitation. Vortex mix for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds. Filter through a 0.45 μm membrane before injection.
Chromatographic Conditions:
Standard Solution Preparation: Prepare stock solutions of oleanolic acid at 1.0 mg/mL in methanol. Prepare calibration standards in the range of 0.1-50 μg/mL in drug-free plasma. Prepare quality control samples at low, medium, and high concentrations within the calibration range.
Comprehensive validation of the HPLC method for quantification of oleanolic acid and ursolic acid is essential to ensure reliability, accuracy, and reproducibility of the analytical results. The method should demonstrate acceptable performance across multiple validation parameters including linearity, precision, accuracy, sensitivity, and robustness.
Table 1: Method Validation Parameters for HPLC Analysis of Oleanolic and Ursolic Acids
| Validation Parameter | Oleanolic Acid | Ursolic Acid | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 0.4-1.2 mg/mL | 0.6-1.8 mg/mL | R² ≥ 0.999 |
| Correlation Coefficient (r) | 0.9996 | 0.9996 | R² ≥ 0.999 |
| Precision (RSD%, n=6) | 1.53% | 1.13% | RSD ≤ 2% |
| Repeatability (RSD%) | 1.86% | 1.62% | RSD ≤ 2% |
| Stability (RSD%, 24h) | 1.40% | 1.58% | RSD ≤ 2% |
| Average Recovery (n=6) | 99.5% | 102.3% | 98-102% |
| Recovery RSD% | 1.19% | 1.25% | RSD ≤ 2% |
The validation data presented in Table 1 demonstrate that the HPLC method meets standard acceptance criteria for all measured parameters, confirming its suitability for quantitative analysis of oleanolic acid and ursolic acid in plant materials [1].
The developed HPLC methods have been successfully applied to quantify oleanolic acid and ursolic acid in various medicinal plants. The content of these triterpenic acids varies significantly among different plant species and plant parts, highlighting the importance of reliable quantification methods for quality control purposes.
Table 2: Content of Oleanolic Acid and Ursolic Acid in Various Medicinal Plants
| Plant Species | Oleanolic Acid Content (mg/g) | Ursolic Acid Content (mg/g) | Plant Part Analyzed | Reference |
|---|---|---|---|---|
| Ziziphora clinopodioides Lam. | 0.76 | 1.176 | Whole plant | [1] |
| Oldenlandia diffusa | Variable (plant-dependent) | Variable (plant-dependent) | Whole plant | [4] |
| Oldenlandia corymbosa | ~2× higher than O. diffusa | ~2× higher than O. diffusa | Whole plant | [4] |
| Eriobotrya japonica Thunb. | Recoverable by pH-zone-refining CCC | Recoverable by pH-zone-refining CCC | Leaves | [5] |
| Aralia chinensis | 99.01% purity after separation | Mixture obtained | Bark | [5] |
| Apple peels | Component of mixture (6.51%) | Major component (90.98%) | Fruit peels | [5] |
The data in Table 2 illustrate the varying composition of oleanolic acid and ursolic acid in different plant species. Notably, Oldenlandia corymbosa contains approximately twice the amount of these triterpenic acids compared to Oldenlandia diffusa, information that is crucial for proper species identification and quality control in herbal medicine [4].
The following diagram illustrates the method optimization strategy for challenging separations:
Figure 2: Method optimization strategy for challenging separations of oleanolic acid and ursolic acid.
The HPLC methods described in this application note have been successfully implemented for quality assessment of various medicinal plants, including discrimination between different species of Oldenlandia used in traditional medicine [4]. The quantitative analysis of oleanolic acid and ursolic acid serves as a valuable tool for species authentication and standardization of herbal products. Research has demonstrated that Oldenlandia corymbosa, commonly used as a substitute for Oldenlandia diffusa, contains approximately twice the amount of oleanolic acid and ursolic acid compared to the genuine species. This significant difference in triterpenic acid content highlights the importance of analytical methods in ensuring the correct identity and quality of herbal materials.
In addition to species identification, these HPLC methods enable batch-to-batch consistency monitoring and detection of adulteration in commercial herbal products. The ability to accurately quantify both oleanolic acid and ursolic acid individually provides a more comprehensive quality control approach compared to non-specific methods that measure total triterpenoid content. This is particularly important because these isomers possess different pharmacological profiles, and their relative proportions may influence the therapeutic efficacy of herbal preparations.
The bioanalytical HPLC method has been applied to pharmacokinetic studies of oleanolic acid in plasma samples, particularly following administration of nanoformulations [3]. The method demonstrates sufficient sensitivity and selectivity for quantifying oleanolic acid in complex biological matrices, with retention times of approximately 4.9 minutes for oleanolic acid and 9.8 minutes for apigenin when analyzing combination formulations. The sample preparation procedure involving protein precipitation with acetonitrile provides efficient cleanup of plasma samples while maintaining adequate recovery of the analytes.
The successful application of this HPLC-UV method for quantification of oleanolic acid in plasma samples highlights its utility in preclinical development of pharmaceutical formulations containing this triterpenoid. The method has been validated according to standard bioanalytical guidelines, with all parameters including sensitivity, selectivity, precision, accuracy, robustness, and stability meeting the required criteria. This enables reliable quantification of oleanolic acid in stability and pharmacokinetic studies, supporting the development of optimized delivery systems for this poorly water-soluble compound.
Poor Peak Shape: If peak tailing or fronting is observed, consider modifying the mobile phase by adding acidic buffers (e.g., 0.03 M phosphate buffer, pH 3.0) to suppress ionization of the carboxylic acid groups. Alternatively, reduce the injection volume or use a longer column with smaller particle size (5 μm instead of 10 μm).
Insufficient Resolution: If baseline separation between oleanolic acid and ursolic acid is not achieved, try incorporating hydroxypropyl-β-cyclodextrin (0.1 mol/L) as a mobile phase additive [2]. This enhances separation by forming inclusion complexes with different stability constants for each isomer. Alternatively, adjust the organic modifier ratio or switch to a different C18 column with higher efficiency.
Retention Time Drift: Significant shifts in retention time may indicate mobile phase degradation or column aging. Ensure fresh mobile phase is prepared daily and the pH is accurately adjusted. If using cyclodextrin additives, prepare fresh solutions as these complexes may change over time.
Chemical Safety: When preparing phosphate buffers, wear appropriate personal protective equipment including safety glasses and gloves. Methanol and acetonitrile are toxic and should be handled in well-ventilated areas, preferably in a fume hood.
System Suitability Testing: Prior to sample analysis, perform system suitability tests to verify chromatographic performance. The resolution between oleanolic acid and ursolic acid should be greater than 2.0, and the tailing factor should be less than 1.5 for both compounds.
Method Validation: For regulatory submissions, complete full method validation including specificity, linearity, accuracy, precision, range, detection limit, quantification limit, and robustness according to ICH guidelines.
The HPLC methods described in this application note provide reliable approaches for the analysis of oleanolic acid and its separation from the structural isomer ursolic acid. The protocols have been optimized for different applications including quality control of plant materials and bioanalysis of plasma samples. The incorporation of cyclodextrin additives or alternative chromatographic techniques such as pH-zone-refining counter-current chromatography can enhance separation efficiency for challenging samples. These methods support the standardization of herbal medicines containing oleanolic acid and facilitate pharmacokinetic studies of formulated products, contributing to the quality assurance and development of triterpenoid-based therapeutics.
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid compound found in many medicinal plants, including Olea europaea and various species of the Chenopodium genus. OA exhibits a broad spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, anticancer, antiviral, and antidiabetic properties. Despite its significant therapeutic potential, OA faces substantial delivery challenges due to its poor aqueous solubility, low permeability, uneven gastrointestinal absorption, and consequent limited bioavailability. These limitations have restricted its clinical application, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability) [1].
Liposomal encapsulation has emerged as a promising strategy to overcome these limitations, enhancing OA's solubility, stability, and bioavailability while potentially reducing any adverse effects. Liposomes are spherical vesicles composed of one or more concentric phospholipid bilayers surrounding aqueous compartments, which can encapsulate both hydrophilic and hydrophobic compounds. Their biocompatible nature, biodegradability, and ability to modify surface properties make them ideal drug delivery vehicles for OA [2] [3]. Recent advances in liposomal technology have enabled the development of sophisticated OA formulations with improved therapeutic efficacy, including targeted delivery systems and combination therapies.
This document provides comprehensive application notes and detailed experimental protocols for the preparation, characterization, and evaluation of OA-loaded liposomes, intended for researchers, scientists, and drug development professionals working in pharmaceutical nanotechnology and formulation development.
Table 1: Comparative analysis of different OA liposomal formulations and their performance characteristics
| Formulation Type | Key Components | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) | Notable Features |
|---|---|---|---|---|---|---|
| Conventional OA Liposomes [3] | Soybean phosphatidylcholine, Cholesterol, OA | 110-200 | <0.25 | >85 | -6.3 to -7.6 | Basic liposomal formulation, improved solubility |
| PEGylated OA Liposomes [3] | Soybean phosphatidylcholine, PEG-2000, OA | 110-200 | <0.25 | >85 | - | Stealth properties, prolonged circulation |
| OA Liposomes (Cholesterol-Free) [2] | Soy lecithin, Oleanolic acid, Tween 80, Paeonol | ~100 | <0.25 | 64.61±0.42 | - | Cholesterol substitute, enhanced anti-inflammatory activity |
| GC-coated OA Liposomes [4] | Galactosylated chitosan, Phospholipids, OA | - | - | - | - | Hepatocyte targeting via ASGPR recognition |
| C. berlandieri Extract Liposomes [5] | Phospholipids, Hydrolyzed extract (rich in OA) | 100-130 | <0.25 | >80 | -6.3 to -7.6 | Multi-component extract, metabolic syndrome prevention |
Table 2: Key excipients in OA liposomal formulations and their functional roles
| Excipient Category | Specific Examples | Functional Role | Concentration Range |
|---|---|---|---|
| Phospholipids | Soy phosphatidylcholine (PL-90G), DPPC, HSPC, DOPC | Structural matrix formation, bilayer formation | 10-50 mg/mL |
| Membrane Stabilizers | Cholesterol, Oleanolic acid (as substitute) | Membrane rigidity, stability enhancement | 0.5-2.0 mg/mL |
| Surface Modifiers | PEG-2000, Galactosylated chitosan, Tween 80 | Stealth properties, targeting, stability | 0.1-1.0% |
| Antioxidants | Tocopherol, Ascorbyl palmitate | Prevention of lipid oxidation | 0.01-0.1% |
The phospholipid composition significantly influences the encapsulation efficiency, stability, and release profile of OA from liposomes. Studies have demonstrated that hydrogenated phospholipids (e.g., PH90) form more rigid bilayers that favor the retention of non-polar triterpenes like OA, while unsaturated phospholipids (e.g., PG90) provide more fluid bilayers that preferentially encapsulate polar compounds [6]. The substitution of cholesterol with OA itself has been investigated, leveraging OA's structural similarity to cholesterol (both contain a polycyclic rigid planar structure and 3β-hydroxyl group), which enables it to enhance the physicochemical properties of phospholipid bilayers and alter membrane stability and fluidity [2].
The thin-film hydration method is one of the most widely used techniques for liposome preparation, offering simplicity and reliability for laboratory-scale production [5] [7].
Microfluidic technology offers advantages in reproducibility, control over particle size, and scalability compared to traditional methods [2].
The ethanol injection method is a simple and rapid technique that doesn't require specialized equipment [3].
Figure 1: Experimental workflow for oleanolic acid liposome preparation showing the three main methods
Comprehensive physicochemical characterization is essential for quality control and performance assessment of OA liposomes.
Release kinetics evaluation provides critical information on OA release patterns from liposomal formulations.
Figure 2: Comprehensive characterization pathway for oleanolic acid liposomes
OA-loaded liposomes have demonstrated significant potential in various therapeutic applications. Recent studies have highlighted their enhanced bioefficacy compared to free OA, particularly in metabolic syndrome prevention, hepatoprotection, and anticancer applications.
In metabolic syndrome prevention, liposomal encapsulation of Chenopodium berlandieri extracts rich in OA significantly improved cellular antioxidant activity and nitric oxide inhibition compared to non-encapsulated samples. These formulations enhanced IL-10 production while reducing pro-inflammatory markers (IL-6, TNF-α, and IL-1β), and downregulated COX-2 expression [5]. Additionally, they inhibited elastase, collagenase, and hyaluronidase—enzymes involved in extracellular matrix degradation that contribute to tissue damage and inflammation in metabolic syndrome.
For hepatocellular carcinoma treatment, galactosylated chitosan-modified liposomes (GC@Lipo) enabled selective binding to the asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes. This targeted approach significantly enhanced anti-tumor efficacy compared to free OA and non-targeted liposomes, inhibiting migration and proliferation of Hepa1-6 cells by upregulating E-cadherin while downregulating N-cadherin, vimentin, and AXL expressions [4].
The cholesterol-substitution approach using OA itself as a membrane stabilizer instead of cholesterol has shown promise in enhancing anti-inflammatory effects. Molecular interaction studies revealed that OA-substituted liposomes achieved greater energy reduction (-85.07 kJ/mol vs. -62.64 kJ/mol for cholesterol-containing liposomes) with stable hydrogen bonding interactions, significantly reducing inflammatory cell migration and decreasing NO, TNF-α, IL-6, and IL-1β levels in LPS-induced RAW 264.7 macrophages [2].
Future development directions for OA liposomes include:
The following tables consolidate key data on the biopharmaceutical properties and biological effects of OA and its phospholipid complex, highlighting the advantages of the complexation approach.
Table 1: Biopharmaceutical Properties of Oleanolic Acid and its Phospholipid Complex
| Property / Parameter | Oleanolic Acid (Free Form) | Oleanolic Acid Phospholipid Complex | References |
|---|---|---|---|
| Aqueous Solubility | Very low (1.75 μg/mL) | Significantly increased (specific data not available in search results) | [1] |
| Oral Bioavailability | 0.7% (in rats, 25-50 mg/kg) | Markedly enhanced (specific data not available in search results) | [1] |
| BCS Classification | Class IV (Low solubility, low permeability) | Aims to improve into Class I/II | [2] |
| Digestibility (Ileal, in pigs) | 0.88 | Not reported | [3] |
| Plasma Concentration (in pigs, 240 min post-dose) | ~4.29 μg/L | Not reported | [3] |
Table 2: Summary of Key Pharmacological Activities Enhanced by Complexation
| Pharmacological Activity | Key Findings / Mechanisms | Model Used | References |
|---|---|---|---|
| Anti-inflammatory | Reduces migration of inflammatory cells; lowers NO, TNF-α, IL-6, IL-1β levels; inhibits Akt/mTOR, NF-κB, and STAT3 pathways. | Zebrafish, RAW 264.7 macrophages, human endothelial cells | [4] [1] |
| Hepatoprotective | Protects against acute chemical liver injury, fibrosis, and cirrhosis; induces Nrf2-dependent gene expression. | Rats, mice | [5] [1] |
| Anticancer | Suppresses proliferation, migration, invasion; induces mitochondrial apoptosis and cell cycle arrest. | Various cancer cell lines (e.g., liver, lung, breast) | [5] [2] |
| Antioxidant | Scavenges free radicals; boosts glutathione peroxidase and superoxide dismutase activity. | In vitro, rat models | [1] |
| Antiatherosclerotic | Alleviates lipid plaque deposition; downregulates JNK and MAPK signaling pathways. | Zebrafish model | [6] |
Here are detailed methodologies for preparing and characterizing the oleanolic acid phospholipid complex, drawing from current techniques in pharmaceutical development.
This is a common and versatile method for forming phospholipid complexes.
Materials:
Procedure:
Entrapment Efficiency / Drug Loading:
Entrapment Efficiency (%) = (Total OA - Free OA) / Total OA × 100% [4].Fourier Transform Infrared Spectroscopy (FTIR):
Thermal Analysis (DSC):
The following diagrams, generated using DOT language, illustrate the core mechanisms and preparation workflow discussed in the Application Notes.
Mechanism of Anti-inflammatory Action: This diagram illustrates how Oleanolic Acid exerts its anti-inflammatory effects by inhibiting key signaling pathways (NF-κB and MAPK) activated by inflammatory stimuli like LPS, leading to reduced production of inflammatory mediators [4] [1].
OA Phospholipid Complex Preparation Workflow: This flowchart outlines the key steps in the solvent evaporation method for preparing the Oleanolic Acid phospholipid complex, followed by essential characterization techniques to confirm successful formation [4] [2].
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found widely in various plants, including olive, sage, and apple. It possesses a diverse range of pharmacological activities such as anti-inflammatory, anticancer, antidiabetic, and hepatoprotective effects. However, OA's therapeutic potential is limited by its poor aqueous solubility and low bioavailability. Consequently, significant research efforts have focused on synthesizing OA derivatives to enhance their pharmaceutical properties and biological potency. These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of OA derivatives, supporting researchers in medicinal chemistry and drug development. The protocols consolidate standardized methodologies from recent studies and include structural modification strategies, activity assessment techniques, and practical applications for these promising natural product derivatives [1] [2].
Semi-synthetic modification of oleanolic acid primarily targets three reactive centers: the C-3 hydroxyl group, the C-12/C-13 double bond, and the C-28 carboxyl group. These strategic modifications have yielded derivatives with significantly enhanced potency – in some cases, hundreds of thousands of times more active than the parent OA molecule. The following table summarizes the primary modification sites and their impacts on biological activity [1] [2]:
Table 1: Key modification sites of oleanolic acid and their impacts on biological activity
| Modification Site | Chemical Approach | Biological Impact | Representative Derivatives |
|---|---|---|---|
| C-3 hydroxyl group | Esterification, oxidation to ketone, glycosylation, heterocyclic incorporation | Enhanced anticancer, anti-inflammatory, and antimicrobial activities | 3-O-imidazole derivatives, C-3 ketones, C-3 esters |
| C-12/C-13 double bond | Oxidation, epoxidation, reduction | Modulation of anticancer and anti-inflammatory potency | Enone derivatives, epoxides |
| C-28 carboxyl group | Esterification, amidation, hydrazide formation, coupling with phenolic/coumarin moieties | Improved solubility, bioavailability, and diverse pharmacological activities | Methyl ester, amides, hydrazide-hydrazones, phenolic esters |
| A-ring modifications | C-2 functionalization, introduction of arylidene groups | Enhanced anti-inflammatory activity through TNF-α and IL-6 inhibition | Arylidene derivatives via Claisen-Schmidt condensation |
This protocol describes the incorporation of phenolic and coumarin moieties at the C-28 position of OA, resulting in derivatives with enhanced anticancer activity [3]:
This protocol describes the Claisen-Schmidt condensation to create arylidene derivatives at the C-2 position of OA, which have demonstrated significant anti-inflammatory activity [4]:
This protocol describes the synthesis of OA-hydrazone hybrids that have shown selective cytotoxicity against cancer cell lines [5]:
The MTT assay is a standard method for evaluating the cytotoxic potential of OA derivatives against cancer cell lines [3] [6]:
Table 2: Cytotoxicity data for selected oleanolic acid derivatives against cancer cell lines
| Compound | Modification Type | HCT-116 IC₅₀ (µM) | LS-174T IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|---|---|
| OA (parent) | - | >100 | >100 | >100 | - |
| 4d | Phenolic conjugate | 38.5 | - | - | - |
| 4k | Phenolic conjugate | 39.3 | - | - | - |
| 4l | Phenolic conjugate | - | 44.0 | - | - |
| 5d | Coumarin conjugate | - | 38.0 | - | - |
| 7-10 | C-3/C-28 imidazole amide | - | - | <10 | High |
| 12b | Hydrazide-hydrazone | - | - | 0.08 (A549) | 37× (vs. BEAS-2B) |
Molecular docking studies help elucidate the potential binding interactions between OA derivatives and molecular targets like EGFR (epidermal growth factor receptor) [3]:
This protocol evaluates the anti-inflammatory potential of OA derivatives by measuring inhibition of nitric oxide (NO) production in LPS-stimulated macrophages [4]:
This protocol evaluates the effect of OA derivatives on pro-inflammatory cytokine production [4]:
This protocol evaluates the antidiabetic potential of OA derivatives through α-glucosidase inhibition [3] [7]:
This protocol evaluates the anti-inflammatory activity of OA derivatives through 15-LOX inhibition [3]:
The structure-activity relationship (SAR) studies of OA derivatives have revealed key structural features that enhance biological activity:
C-28 modifications: Esterification with phenolic acids or coumarin moieties significantly enhances anticancer activity against colorectal cancer cell lines. Compounds 4d, 4k, 4m (phenolic conjugates) and 5d (coumarin conjugate) show IC₅₀ values of 38-44 µM compared to >100 µM for unmodified OA [3]
C-3 modifications: Conversion of hydroxyl to ketone followed by condensation with aromatic aldehydes at C-2 enhances anti-inflammatory activity. Derivatives with electron-withdrawing groups on the arylidene moiety show improved TNF-α and IL-6 inhibition [4]
Hybrid derivatives: Incorporation of hydrazide-hydrazone moieties at C-28 improves selective cytotoxicity. Compound 12b shows exceptional selectivity with 37-fold higher toxicity to A549 cancer cells compared to normal BEAS-2B cells [5]
Combined modifications: Simultaneous modification at C-3 and C-28 positions, such as in imidazole-amide derivatives, creates compounds with potent c-kit inhibition and anticancer activity comparable to nilotinib [6]
Figure 1: Synthetic workflow for oleanolic acid derivatives showing major modification strategies and characterization methods
Figure 2: Bioevaluation workflow for oleanolic acid derivatives showing key assays and mechanistic studies
OA derivatives show promise beyond human therapeutics, including agricultural applications as antifungal and antibacterial agents against plant pathogens. Derivatives with sulfanilic amide moieties have demonstrated excellent activity against Botrytis cinerea in strawberries, blueberries, and tobacco, with EC₅₀ values as low as 6.91 µg/mL, outperforming commercial agent azoxystrobin [8].
The future development of OA derivatives should focus on improving their pharmaceutical properties through formulation strategies such as nanoparticle delivery systems, prodrug approaches, and combination therapies. The continued exploration of OA derivatives in clinical settings is warranted, with several compounds (including CDDO-methyl ester) having already completed Phase I clinical trials for cancer treatment [2].
These application notes provide comprehensive protocols for the synthesis, characterization, and biological evaluation of oleanolic acid derivatives. The standardized methodologies support consistent and reproducible research in this field. The versatile biological activities demonstrated by OA derivatives – including potent anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects – highlight their potential as lead compounds for drug development. Through systematic structural modification and thorough biological evaluation, researchers can continue to develop improved OA derivatives with enhanced efficacy and optimized pharmaceutical properties for various therapeutic applications.
Molecular Docking Analysis of Oleanolic Acid for Drug Discovery Applications
Abstract: Molecular docking serves as a pivotal computational technique in structure-based drug design, enabling the prediction of ligand-receptor interactions and binding affinities. These application notes provide detailed protocols for conducting molecular docking studies on oleanolic acid, a pentacyclic triterpenoid with diverse pharmacological properties. The guidelines cover system preparation, docking methodologies, and validation techniques to ensure biologically relevant results for researchers and drug development professionals.
Molecular docking computationally predicts the optimal binding conformation and orientation of a small molecule (ligand) within a target protein's binding site. For oleanolic acid, this technique helps elucidate its mechanism of action, binding affinity, and interactions with various biological targets like enzymes, receptors, and nucleic acids. Docking protocols aim to achieve two primary objectives: accurate prediction of binding poses and estimation of binding strength through scoring functions [1].
The docking process involves searching the conformational space of the ligand within the protein's active site and ranking these conformations using scoring functions that approximate binding free energy. Traditional physics-based docking tools like AutoDock Vina and Glide employ empirical rules and heuristic search algorithms, while emerging deep learning approaches offer enhanced sampling and scoring capabilities [2] [1].
Objective: Prepare a structurally sound and chemically accurate protein model for docking simulations.
Workflow Diagram: Protein Preparation
Detailed Steps:
Objective: Generate accurate three-dimensional conformations of oleanolic acid for docking simulations.
Detailed Steps:
Objective: Predict the binding mode and affinity of oleanolic acid within the protein's active site.
Workflow Diagram: Docking Process
Detailed Steps:
Selection Guide: Docking Search Algorithms
| Algorithm Type | Examples | Strengths | Limitations | Suitable for Oleanolic Acid |
|---|---|---|---|---|
| Systematic | Glide, FRED | Comprehensive sampling | Computational cost with flexibility | Moderate (5 rotatable bonds) |
| Incremental Construction | FlexX, DOCK | Efficient for flexible ligands | Dependent on fragmentation scheme | Yes |
| Stochastic (Genetic Algorithm) | AutoDock, GOLD | Effective global search | Parameter sensitivity | Yes |
| Deep Learning | SurfDock, DynamicBind | High pose accuracy | Limited physical validity assessment | Emerging option |
Objective: Interpret docking results to extract biologically meaningful insights.
Detailed Steps:
Recent advances integrate artificial intelligence with molecular docking to improve both pose prediction and virtual screening capabilities:
For challenging targets with flexible binding sites, consider these advanced approaches:
Specific Considerations for Oleanolic Acid Docking:
Oleanolic acid's pentacyclic triterpenoid structure presents both challenges and opportunities for molecular docking studies. The rigid steroid-like core reduces conformational flexibility, while the pendant hydroxyl and carboxyl groups serve as key interaction points with protein targets.
Table: Oleanolic Acid Molecular Characteristics Relevant to Docking
| Property | Characteristic | Docking Implications |
|---|---|---|
| Molecular Formula | C₃₀H₄₈O₃ | Determines potential interactions |
| Molecular Weight | 456.7 g/mol | Mid-size for drug-like molecules |
| Rotatable Bonds | 5 | Moderate flexibility requires sampling |
| Hydrogen Bond Donors | 2 (hydroxyl groups) | Capable of forming H-bonds |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, hydroxyl groups) | Multiple H-bonding possibilities |
| Pharmacophoric Features | Carboxylic acid, hydroxyl, hydrophobic core | Multiple interaction types possible |
Interpretation Guidelines:
Essential Controls for Reliable Docking Results:
Scoring Function Selection Guide
| Scoring Function Type | Basis | Strengths | Weaknesses | Recommended Use |
|---|---|---|---|---|
| Force Field-Based | Molecular mechanics | Physical realism | Limited chemical diversity | Pose refinement |
| Empirical | Fitted binding data | Fast calculation | Training set dependency | Virtual screening |
| Knowledge-Based | Statistical potentials | Transferability | Indirect energy estimation | Complementary scoring |
| Machine Learning-Based | Pattern recognition | Accuracy on novel targets | Black box nature | Emerging for lead optimization |
Molecular docking of oleanolic acid provides valuable insights into its potential mechanisms of action and facilitates rational drug design optimization. The combination of traditional docking approaches with emerging AI methodologies offers powerful tools for investigating this pharmacologically promising natural product.
When interpreting results, consider that docking primarily assesses binding affinity, while biological activity depends on additional factors including bioavailability, metabolism, and cellular permeability. Integration of docking with complementary computational approaches (MD simulations, QSAR, ADMET prediction) and experimental validation creates the most robust research strategy.
The rapid advancement of deep learning docking methods suggests increasing utility for oleanolic acid studies, though current limitations in physical plausibility and generalization to novel targets warrant careful validation [2]. As these methods mature, they may overcome current challenges with traditional docking approaches, particularly for targets with complex binding mechanisms or significant induced fit effects.
Oleanolic acid (OA) is a pentacyclic triterpenoid compound widely distributed in various plants, including olive leaves, apples, grapes, and numerous medicinal herbs [1] [2]. It has attracted significant research interest due to its multifaceted pharmacological activities, including anti-obesity, antitumor, anti-inflammatory, hepatoprotective, and antidiabetic effects [3] [4] [1]. However, OA faces significant challenges in translational research due to its poor aqueous solubility and low oral bioavailability, which limit its therapeutic application [5] [4] [6]. These application notes provide detailed methodologies for evaluating OA in animal models, addressing key considerations for researchers in drug development.
Table 1: Major signaling pathways targeted by oleanolic acid in various disease models
| Pathway | Biological Process | Experimental Evidence | References |
|---|---|---|---|
| PPAR signaling | Obesity, metabolic syndrome | Network pharmacology, molecular docking, in vivo validation | [3] |
| MAPK pathways (JNK, p38, ERK1/2) | Inflammation, cancer | In vitro and in vivo studies | [1] [2] |
| PI3K/Akt/mTOR | Cancer progression | Cell line and animal models | [1] |
| NF-κB signaling | Inflammation, immune response | Multiple disease models | [1] [2] |
| STAT3 signaling | Tumor growth, metastasis | Cancer models | [1] |
| Nrf2 pathway | Oxidative stress response | Hepatoprotection studies | [4] [2] |
| Apoptosis pathways (caspases, Bax/Bid) | Programmed cell death | Anticancer studies | [1] [6] |
The PPAR signaling pathway has been identified as a central mechanism in OA's anti-obesity effects. Network pharmacology analysis revealed that OA targets multiple key nodes in this pathway, with PPARG showing the highest connectivity (19 additional proteins) [3]. Additional important targets include PPARA, MAPK3, NR3C1, PTGS2, CYP19A1, CNR1, HSD11B1, and AGTR1 [3].
The following diagram illustrates the core signaling pathways through which oleanolic acid exerts its pharmacological effects:
Table 2: Efficacy of oleanolic acid in obesity and metabolic disorder models
| Animal Model | Induction Method | OA Dose & Duration | Key Findings | Mechanistic Insights |
|---|---|---|---|---|
| Diet-induced obesity | High-fat diet | Not specified | Reduced visceral fat, improved glucose tolerance, elevated insulin levels | Activation of PPAR signaling pathway; downregulation of ACC gene [3] |
| Metabolic dysfunction | High-fructose diet | Not specified | Improved metabolic parameters | Regulation of hepatocyte nuclear factor 1b [2] |
| Prediabetic rats | Not specified | Not specified | Improved body/liver weight ratio; reduced plasma triglycerides and VLDL | cAMP/PKA signaling pathway [4] |
Table 3: Antitumor activity of oleanolic acid in various cancer models
| Cancer Type | Animal Model | OA Dose Range | Administration Route | Efficacy Outcomes | References |
|---|---|---|---|---|---|
| Colorectal cancer | BALB/c mice | 2-150 mg/kg | Oral, intraperitoneal, intragastric | Significant reduction in tumor volume and weight | [6] |
| Hepatocellular carcinoma | Mice models | Not specified | Not specified | Inhibition of tumor growth | [2] |
| Breast cancer | Animal models | Not specified | Not specified | Suppression of proliferation and metastasis | [1] |
| Lung cancer | Animal models | Not specified | Not specified | Antitumor activity | [6] |
| Gastric cancer | Animal models | Not specified | Not specified | Inhibition of tumor growth | [6] |
| Cervical cancer | Animal models | Not specified | Not specified | Antitumor effects | [6] |
| Melanoma | Animal models | Not specified | Not specified | Inhibition of progression | [6] |
A systematic review and meta-analysis of 12 studies comprising 190 animals demonstrated that OA intervention significantly inhibited tumor growth and reduced tumor weight across multiple cancer types [6]. The antitumor mechanisms include inhibition of cellular proliferation, promotion of apoptosis, induction of autophagy, modulation of cell cycle regulatory proteins, inhibition of tumor cell migration and invasion, and suppression of angiogenesis [6].
Table 4: Pharmacokinetic parameters and bioavailability enhancement strategies
| Parameter | Findings | Model System | References |
|---|---|---|---|
| Oral bioavailability | Low (0.7% for solution in rats) | SD rats | [4] |
| Plasma concentration | 4.29 µg/L after 260 mg/kg diet | Growing pigs | [5] [7] |
| Ileal digestibility | 0.88 | Growing pigs | [5] [7] |
| Fecal digestibility | 0.75-0.82 (increased with OA supplementation) | Growing pigs | [5] [7] |
| Predicted human clearance | 48.3-97.2 L/h | Allometric scaling from animals | [8] |
| Predicted human half-life | 45.6-187.2 min | Allometric scaling from animals | [8] |
OA is classified as a BCS Class IV drug with low aqueous solubility and suboptimal intestinal permeability [6]. Despite reasonable digestibility, the appearance of OA in systemic circulation is weak, likely due to hepatic metabolism [5] [7].
The following workflow outlines the experimental approach for assessing oleanolic acid bioavailability and efficacy in animal models:
Title: Evaluation of Oleanolic Acid in Diet-Induced Obese Mice
Objective: To assess the anti-obesity effects of OA through the PPAR signaling pathway.
Materials:
Methods:
Animal Grouping:
Induction and Dosing:
Sample Collection:
Molecular Analysis:
Expected Results: OA treatment should significantly reduce body weight gain, visceral fat accumulation, and improve glucose tolerance compared to high-fat diet controls [3].
Title: Determination of Oleanolic Acid Bioavailability in Pigs
Objective: To evaluate the digestibility and plasma concentration of OA in a large animal model.
Materials:
Methods:
Diet Preparation:
Animal Procedures:
Analytical Methods:
Expected Results: OA digestibility is expected to be high (0.75-0.88), but plasma concentrations remain low (approximately 4.29 µg/L), indicating significant first-pass metabolism [5] [7].
Multiple formulation approaches have been developed to overcome the bioavailability limitations of OA:
Cyclodextrin Complexation: Enhances water solubility through inclusion complex formation [5] [7]
Nanosuspensions: Increase surface area and dissolution rate [4]
Liposomes and Nanoliposomes: Improve cellular uptake and tissue targeting [4]
Solid Dispersions: Enhance dissolution characteristics [4]
Chemical Derivatives: Semi-synthetic analogs with improved properties (e.g., CDDO derivatives) [4] [2]
These strategies have demonstrated improved bioavailability and efficacy in animal models, with some formulations showing enhanced antitumor effects through improved tissue distribution and target engagement [4].
Oleanolic acid represents a promising natural product with demonstrated efficacy across multiple disease models. The provided protocols and data tables offer researchers comprehensive guidance for designing rigorous preclinical studies. Future research should focus on optimized formulation strategies to overcome bioavailability limitations, detailed mechanism of action studies using advanced molecular techniques, and combination therapy approaches to enhance therapeutic efficacy. The translation of OA-based therapies to clinical applications will require careful consideration of dosing regimens, formulation optimization, and comprehensive safety assessment.
Protocol 1.1: OA Target Prediction
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C) to predict targets based on known ligand-protein interactions.Protocol 1.2: Disease Target Collection & Overlap Analysis
Protocol 2.1: Protein-Protein Interaction (PPI) Network & Hub Gene Identification
Protocol 2.2: Functional & Pathway Enrichment Analysis
P-value < 0.05, adjusted with Benjamini-Hochberg method).Protocol 3.1: Molecular Docking
Protocol 3.2: Molecular Dynamics (MD) Simulation
Protocol 4.1: In Vitro Cell-Based Assays
Protocol 4.2: In Vivo Animal Model Validation
The following pathway diagram synthesizes the key mechanisms of action for Oleanolic Acid identified through network pharmacology and experimental studies across multiple diseases:
Table 1: Frequently Identified Hub Targets of Oleanolic Acid in Various Diseases
| Hub Target | Associated Diseases | Reported Binding Affinity (kcal/mol) | Primary Biological Role |
|---|---|---|---|
| MAPK1/3 (ERK) | Osteoporosis [4], Psoriasis [1], Obesity [3] | - | Cell proliferation, differentiation, inflammation |
| STAT3 | Psoriasis [1], Oral Cancer [2] [6] | Strong affinity [1] | Cell survival, inflammation, immune response |
| PPARG | Obesity [3], Psoriasis [1], Osteoporosis [4] | Good binding potential [3] | Lipid metabolism, glucose homeostasis, inflammation |
| IL-17RA | Mesangial Proliferative Glomerulonephritis [7] | - | Pro-inflammatory signaling |
| TNF | Osteoporosis [4] | - | Systemic inflammation |
| HSP90AA1 | Oral Cancer [2] [6], Psoriasis [1] | Strong binding [2] | Protein folding, cell signaling |
Table 2: Key Enriched KEGG Pathways in OA Network Pharmacology Studies
| KEGG Pathway | Associated Diseases | Key Targets in Pathway | Biological Outcome |
|---|---|---|---|
| PPAR signaling pathway | Obesity [3], Osteoporosis [4] | PPARG, PPARA | Regulation of lipid and glucose metabolism; anti-inflammation |
| IL-17 signaling pathway | Psoriasis [1], MsPGN [7] | IL-17A, IL-17RA, MAPK1, MAPK3 | Inhibition of pro-inflammatory response |
| MAPK signaling pathway | Osteoporosis [4] | MAPK1, MAPK3, TNF, JUN | Regulation of cell proliferation and apoptosis |
| TNF signaling pathway | Osteoporosis [4] | TNF, CASP3, CASP8, MAPK1 | Modulation of inflammation and cell survival |
| PI3K-Akt signaling pathway | Osteoporosis [4], Oral Cancer [2] | MTOR, BCL2 | Regulation of cell growth and apoptosis |
| Th17 cell differentiation | Psoriasis [1] | STAT3 | Modulation of adaptive immune response |
This protocol provides a comprehensive, step-by-step framework for applying network pharmacology to elucidate the complex mechanism of action of Oleanolic Acid. By integrating computational predictions with experimental validation, researchers can systematically map OA's multi-target, multi-pathway effects, accelerating its development as a therapeutic agent for various complex diseases.
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in numerous medicinal plants, including olive oil, with demonstrated anti-inflammatory, antitumor, antiviral, hepatoprotective, and antihyperlipidemic effects. Despite its broad therapeutic potential, OA faces significant clinical translation challenges due to its poor aqueous solubility, low permeability, and uneven gastrointestinal absorption, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug with consequently low oral bioavailability. These limitations have prompted researchers to develop various nanoparticulate drug delivery systems to enhance OA's solubility, stability, bioavailability, and tissue targeting capabilities. Nanoformulations of OA represent a promising strategy to overcome these physicochemical and pharmacokinetic limitations, potentially enabling more effective clinical applications across various disease contexts including cancer, metabolic disorders, and infectious diseases.
Recent advances in nanomedicine have facilitated the development of multiple OA nanoformulations with demonstrated efficacy in preclinical models. These include lipid-based nanocarriers, polymeric nanoparticles, self-assembled systems, and hybrid approaches, each offering distinct advantages for specific therapeutic applications. The convergence of OA's multifaceted pharmacological activities with sophisticated drug delivery platforms has created exciting opportunities for enhanced therapeutic outcomes through improved pharmacokinetic profiles, targeted delivery to disease sites, and synergistic combination therapies. This document provides comprehensive application notes and detailed experimental protocols for the most promising OA nanoformulations, targeting researchers and drug development professionals working in this rapidly advancing field.
Table 1: Classification and key characteristics of oleanolic acid nanoformulations
| Formulation Type | Average Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Primary Applications |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLN) | 62-75 | 97-98.3 | Enhanced stability, controlled release, low toxicity | Hepatoprotection, acute liver injury |
| Liposomes | 182-206 | 85-93 | High biocompatibility, easy preparation, flexible drug release | Cancer therapy, enhanced bioavailability |
| Proliposomes | Similar to liposomes | 85.7 | Improved physical stability, reconstitution before use | Intestinal absorption enhancement |
| Nanosuspensions | 237-285 | N/A | Simple production, increased dissolution rate | Injectable formulations, hepatoprotection |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | 49.8 | N/A | Significantly improved oral bioavailability | Oral delivery enhancement |
| Albumin Nanoparticles | ~140 | 59-93.95 | Biocompatibility, potential for active targeting | Combination cancer therapy |
| Self-Assembled OA-TAX Nanoparticles | 410-604 | ~94 (TAX: 27-55) | Carrier-free, dual drug loading, synergistic effects | Anti-staphylococcal therapy |
| Polymeric Nanoparticles (PLGA) | Varies | Varies | Controlled release, surface modifiability | Targeted cancer therapy |
Table 2: In vivo performance of selected OA nanoformulations
| Formulation | Animal Model | Dose | Key Pharmacokinetic Parameters | Therapeutic Outcomes |
|---|---|---|---|---|
| OA-SNEDDS | Rats | Oral | 2.4-fold increase in relative bioavailability vs conventional tablets | Improved absorption and prolonged retention |
| Lipid Nanodiscs (sND/DKS26) | db/db mice | Oral | Absolute oral bioavailability: 29.47% (vs 5.81% for free DKS26) | Significant reduction in feeding glucose level and OGTT AUC |
| Liposomes (sLip/DKS26) | db/db mice | Oral | Absolute oral bioavailability: 37.25% (vs 5.81% for free DKS26) | Significant reduction in feeding glucose level and OGTT AUC |
| Dox@HSA-OA NPs | B16F10 tumor-bearing mice | IV | Increased t1/2 and Cmax vs free Dox | Significant tumor regression, DNA damage, apoptosis induction |
| OA-TAX NPs | S. aureus-infected mice | Topical/oral | Not specified | Reduced bacterial load in organs, alleviated inflammatory response |
The selection of appropriate nanoformulation strategies should be guided by the specific therapeutic application and desired pharmacokinetic profile. For hepatoprotective applications, solid lipid nanoparticles and galactoside-modified systems have demonstrated enhanced liver targeting and protective effects against CCl₄-induced acute hepatic injury, with OA-SLN showing significant reduction in serum AST and ALT levels compared to OA solutions. For cancer therapy, albumin-based nanoparticles and liposomal systems provide improved tumor accumulation and potential for combination therapy, as demonstrated by Dox@HSA-OA NPs which showed enhanced cellular association and superior cytotoxicity against FaDu (oropharyngeal carcinoma) and B16F10 (melanoma) cell lines. For antimicrobial applications against intracellular pathogens like S. aureus, self-assembled carrier-free nanoparticles combining OA with complementary agents like taxifolin have shown synergistic effects by simultaneously inhibiting bacterial internalization and promoting intracellular bacterial clearance.
The route of administration also significantly influences formulation design. Oral delivery systems benefit from lipid-based approaches like SNEDDS and liposomes that enhance gastrointestinal absorption and circumvent first-pass metabolism, with lipid nanodiscs and liposomes showing 5-6 fold improvements in oral bioavailability for the OA derivative DKS26. Intravenous administration requires careful control of particle size, surface properties, and sterility, with albumin nanoparticles and PEGylated liposomes offering favorable circulation times and tissue distribution profiles. The development of analytical methods for quantifying OA in biological samples and nanoformulations is equally crucial, with HPLC-UV emerging as a reliable technique for pharmacokinetic studies and quality control.
This protocol describes preparation of human serum albumin-based OA nanoparticles co-encapsulating doxorubicin for enhanced cancer therapy [1].
Materials: Oleanolic acid (purity >95%), human serum albumin (HSA), doxorubicin hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), N-hydroxysuccinimide (NHS), phosphate buffered saline (PBS, pH 7.4), absolute ethanol, deionized water.
Equipment: Probe sonicator, magnetic stirrer with heating, analytical balance, centrifugation, Zetasizer Nano for particle characterization, dialysis membranes (MWCO 10 kDa).
Procedure:
OA-HSA Conjugation:
Nanoparticle Self-Assembly:
Doxorubicin Loading:
Characterization:
This protocol describes preparation of carrier-free nanoparticles combining OA and taxifolin for enhanced anti-staphylococcal activity [2].
Materials: Oleanolic acid (purity >96%), taxifolin (purity >98%), polyvinyl alcohol (PVA), dimethyl sulfoxide (DMSO), deionized water.
Equipment: Magnetic stirrer, sonication bath, centrifugation, freeze dryer, Zetasizer Nano.
Procedure:
Preparation of Stock Solutions:
Optimization of Molar Ratio:
Nanoparticle Formation:
Purification:
Characterization:
Particle Size and Zeta Potential:
Drug Loading and Encapsulation Efficiency:
In Vitro Release Kinetics:
Morphological Analysis:
Synergistic Combination Therapy: The combination of OA with conventional chemotherapeutic agents in nanoformulations has demonstrated enhanced efficacy against various cancer models. Dox@HSA-OA nanoparticles exhibited significantly lower IC50 values compared to free doxorubicin against both FaDu (oropharyngeal carcinoma) and B16F10 (melanoma) cell lines at various time points, proving the combination chemotherapeutic effect. These nanoparticles demonstrated enhanced cellular association and promoted higher levels of apoptosis induction and cell cycle arrest at the G2/M phase. In vivo studies using B16F10 tumor-bearing mice showed that Dox@HSA-OA NPs mediated significant tumor regression, DNA damage, oxidative stress, and apoptosis induction via the intrinsic pathway to a greater extent than free doxorubicin treatment [1].
Molecular Mechanisms: OA exerts anticancer effects through modulation of multiple cell signaling pathways, including caspase activation, 5′ adenosine monophosphate-activated protein kinase (AMPK), extracellular signal-regulated kinase 1/2 (ERK1/2), matrix metalloproteinases (MMPs), Bax and Bid proteins, PI3K/Akt1/mTOR pathway, ROS/ASK1/p38 MAPK pathway, and NF-κB signaling. This multi-target mechanism makes OA particularly valuable for combination therapy, as it can simultaneously address multiple aspects of cancer cell survival and proliferation [3].
Table 3: In vitro anticancer activity of OA nanoformulations
| Formulation | Cell Line | IC50 Value | Key Mechanisms | Reference |
|---|---|---|---|---|
| Dox@HSA-OA NPs | FaDu (Oropharyngeal carcinoma) | Significantly lower than free Dox | Enhanced cellular association, apoptosis induction, G2/M cell cycle arrest | [1] |
| Dox@HSA-OA NPs | B16F10 (Melanoma) | Significantly lower than free Dox | Enhanced cellular association, apoptosis induction, G2/M cell cycle arrest | [1] |
| OA-TAX NPs | S. aureus-infected host cells | Not specified | Inhibition of bacterial internalization, intracellular bacterial clearance | [2] |
Dual-Function Anti-Staphylococcal Therapy: Self-assembled OA-taxifolin nanoparticles have demonstrated exceptional efficacy against S. aureus infections by simultaneously targeting multiple aspects of the infectious process. These nanoparticles reduce bacterial internalization into host cells by inhibiting sortase A (SrtA), a key virulence factor that anchors surface proteins to the cell wall and facilitates host cell invasion. Additionally, they enhance intracellular bacterial clearance by promoting degradation of peptidoglycan and inhibiting its synthesis, leading to bacterial autolysis. This dual mechanism is particularly valuable for addressing intracellular S. aureus, which can evade conventional antibiotic therapy [2].
Anti-inflammatory and Immunomodulatory Effects: Beyond direct antibacterial activity, OA-TAX nanoparticles modulate the host immune response by promoting macrophage polarization toward the anti-inflammatory M2 phenotype and inhibiting release of pro-inflammatory cytokines. This immunomodulatory capacity helps alleviate excessive inflammation and tissue damage associated with S. aureus infections, contributing to improved therapeutic outcomes. In vivo studies demonstrated that OA-TAX NPs significantly reduced bacterial load in various organs and alleviated infection-related pathological changes, outperforming conventional antibiotic treatments [2].
Diabetes Management: Lipid-based nanocarriers have dramatically improved the oral bioavailability of OA and its derivatives for diabetes management. For the OA derivative DKS26, lipid nanodiscs (sND/DKS26) and liposomes (sLip/DKS26) increased absolute oral bioavailability to 29.47% and 37.25% respectively, compared to just 5.81% for the free compound. These formulations significantly reduced feeding glucose levels and the AUC of oral glucose tolerance tests in db/db diabetic mice without detectable toxicity or immunogenicity even after repeated administrations. Interestingly, studies using scFv-based nanocarrier separation methods revealed that the enhanced absorption was not due to intact nanocarrier penetration through the intestinal epithelium, but rather through improved intestinal cell uptake and rapid intracellular release of the payload [4].
This validated method allows simultaneous quantification of OA and apigenin in quality control samples and plasma, adaptable for other drug combinations [5].
Materials: Oleanolic acid reference standard, apigenin reference standard, HPLC-grade acetonitrile, methanol, tetrahydrofuran, deionized water, plasma samples, quality control samples.
Equipment: HPLC system with UV detector, C18 column (4.6 mm × 250 mm, packing L1, 5 µm particle size), analytical balance, centrifuge, pH meter.
Chromatographic Conditions:
Sample Preparation:
Validation Parameters:
Application: This method has been successfully applied to quantification, stability, and pharmacokinetic studies of co-loaded nanoformulations of OA and apigenin with particle size of 163 nm, demonstrating entrapment efficiency of 93.95 ± 3.50% for OA and 94.5 ± 2.31% for apigenin in combined nanoformulation [5].
The development of oleanolic acid nanoformulations represents a promising frontier in overcoming the inherent limitations of this potent natural compound while enhancing its therapeutic potential. Current research demonstrates that nanoparticulate delivery systems can significantly improve OA's aqueous solubility, stability, and bioavailability, enabling more effective application across diverse disease contexts. The versatility of formulation approaches—from lipid-based carriers to polymeric nanoparticles and self-assembled systems—allows researchers to tailor delivery systems to specific therapeutic needs, whether for enhanced oral bioavailability, targeted anticancer therapy, or improved antimicrobial efficacy.
Despite substantial progress, several challenges remain for the clinical translation of OA nanoformulations. Scalability and manufacturing consistency need to be addressed for large-scale production, while comprehensive safety evaluations must be conducted despite the favorable safety profile of OA itself. The field would benefit from more systematic comparative studies between different nanoformulation strategies to establish clear structure-activity relationships and guide optimal formulation design. Additionally, further investigation is needed into long-term stability profiles and potential immunogenicity of these systems, particularly for chronic conditions requiring repeated administration.
Future research directions should focus on multifunctional systems that combine OA with other therapeutic agents for synergistic effects, stimuli-responsive formulations that release their payload in response to specific disease microenvironment cues, and personalized approaches that consider individual patient variations in metabolism and disease pathology. As analytical techniques continue to advance and our understanding of OA's complex mechanisms of action deepens, nanoformulation strategies will likely play an increasingly important role in unlocking the full therapeutic potential of this promising natural compound for clinical applications.
Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) is a pentacyclic triterpenoid compound widely distributed throughout the plant kingdom, particularly in the Oleaceae family. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, antitumor, and antidiabetic properties. [1] The compound occurs naturally in both free acid form and as the aglycone for triterpenoid saponins, with its chemical structure characterized by three distinct functional groups: a β-hydroxy at position 3, a carboxyl at position 28, and a double bond between positions 12 and 13. [1] OA serves as a key intermediate in the biosynthesis of more complex triterpenoids and is biosynthetically derived from the cyclization of squalene, sharing a common biogenetic pathway with steroids. [2] [1]
From a physicochemical perspective, oleanolic acid appears as a colorless, tasteless, and odorless solid with minimal solubility in water (approximately 1.75 μg/mL) and a molecular weight of 456.7 g/mol. [1] According to the Biopharmaceutical Classification System (BCS), OA is classified as a BCS IV drug, indicating it has both limited aqueous solubility and permeability, which presents significant challenges for its therapeutic application. [1] This classification is further supported by its poor oral bioavailability, reported to be only 0.7% in rats for oral doses of 25 and 50 mg/kg, primarily due to its poor solubility and dissolution rate. [1] The high lipophilicity of OA (log P ≈ 6.5) contributes to these challenges while also guiding the selection of appropriate extraction solvents and formulation strategies. [3]
Table 1: Fundamental Properties of Oleanolic Acid
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | 3β-hydroxy-olean-12-en-28-oic acid | [1] |
| Molecular Formula | C₃₀H₄₈O₃ | [1] |
| Molecular Weight | 456.7 g/mol | [1] |
| Melting Point | 305-306°C | - |
| Water Solubility | 1.75 μg/mL | [1] |
| BCS Classification | Class IV (low solubility, low permeability) | [1] |
| pKa | ~4.5 (carboxylic acid) | - |
| Log P | ~6.5 | [3] |
Traditional solvent extraction remains widely employed for initial concentration of oleanolic acid from plant material. The selection of extraction solvent is critical and should be based on medium-polar solvents with a Hildebrand solubility parameter (δ) in the range of 10 to 12. According to systematic studies, n-butanol solvent (δ = 10.4) demonstrates optimal performance due to its compatibility with OA's solubility parameter (δ = 10.2). [1] Other effective solvents include ethyl ether, chloroform, methanol, and ethanol, while nonpolar solvents such as toluene and cyclohexane prove less effective. [1] Aqueous ethanol (EtOH:H₂O 70:30 v/v) has been identified as a superior solvent compared to absolute ethanol, offering enhanced extraction efficiency while maintaining lower toxicity profiles suitable for food, cosmetic, and pharmaceutical applications. [1]
A specific protocol for olive leaves employs 96% ethanol as extraction solvent, providing an eco-friendly alternative to methanol while maintaining effectiveness for OA extraction. [4] In this method, dried and powdered olive leaves are extracted with 96% ethanol using a solid-to-liquid ratio of 1:10, with extraction facilitated by ultrasonic assistance for 30 minutes. [4] After filtration and concentration under reduced pressure, this approach yields OA concentrations of approximately 3.0–3.5% of dry weight from olive leaves. [4] The extraction efficiency can be further optimized by adjusting parameters such as particle size, extraction temperature, and number of extraction cycles.
Supercritical Fluid Extraction (SFE) has emerged as a green and efficient technique for oleanolic acid extraction, particularly valuable for its selectivity and ability to eliminate organic solvent residues. Carbon dioxide (CO₂) serves as the primary supercritical fluid due to its non-toxic, non-flammable, chemically inert properties, with relatively low critical temperature (31.1°C) and pressure (73.8 bar) that make it ideal for processing thermolabile compounds. [2] A step gradient mode employing supercritical CO₂ with ethanol as co-solvent has been successfully implemented, starting with 100% CO₂ and incrementally increasing ethanol concentration (0–10% w/w) every 20 minutes. [2] This method demonstrated excellent recovery of OA from olive leaves while preserving its bioactive integrity.
Ultrasound-assisted extraction represents another effective approach, leveraging cavitation phenomena to enhance cell wall disruption and improve mass transfer. [5] This method can reduce extraction time and solvent consumption compared to conventional techniques. For instance, in the extraction of OA from Ziziphora clinopodioides Lam., methanol extraction with ultrasonic assistance for 30 minutes proved effective, followed by filtration and concentration prior to analysis. [5] The application of microwave-assisted extraction has also been reported for triterpenic acids from olive fruits, resulting in significantly higher yields of OA compared to traditional methods. [2]
Table 2: Extraction Methods and Yields for Oleanolic Acid
| Method | Source Material | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethanol Extraction | Olive leaves | 96% EtOH, ultrasonic, 30 min | 3.0-3.5% DW | [4] |
| SFE with CO₂ | Olive leaves | Step gradient: CO₂ with 0-10% EtOH, 20 min steps | 89.5 mg from 21g leaves | [2] |
| Methanol Extraction | Nepeta leucophylla | Shade-dried leaves, me thanol extraction | 0.11% | [6] |
| Methanol Extraction | Ziziphora clinopodioides | Ultrasonic, 30 min | 0.76 mg/g | [5] |
| Aqueous Ethanol | General plant material | EtOH:H₂O 70:30 v/v | High yield | [1] |
Centrifugal Partition Chromatography has demonstrated exceptional efficiency in the purification of oleanolic acid from crude extracts. This solid support-free liquid-liquid separation technique operates on the principle of partitioning compounds between two immiscible liquid phases based on their partition coefficients. [2] A particularly effective protocol for OA purification employs pH zone refining mode, which enhances separation of ionizable compounds like triterpenic acids by exploiting their protonation and deprotonation properties. [2] The biphasic solvent system consists of n-hexane, ethyl acetate, ethanol, and water in a ratio of 8:2:5:5 (v/v/v/v), with the addition of trifluoroacetic acid (TFA) to the stationary phase and triethylamine (TEA) to the mobile phase to create the necessary pH gradient for effective separation. [2]
The CPC purification process begins with the preparation of the two-phase solvent system, thoroughly equilibrated, and separated into upper organic and lower aqueous phases. The column is first filled with the stationary phase (organic phase containing TFA), after which the apparatus is rotated at appropriate speed (typically 1200-1500 rpm). The mobile phase (aqueous phase containing TEA) is then pumped through the system, and the crude extract (approximately 500 mg) is injected dissolved in a small volume of either phase. [2] Fractions are collected and analyzed by HPLC, with those containing purified OA pooled and concentrated. This method has achieved isolation of 89.5 mg of OA from 21 g of olive leaves with over 95% purity, as confirmed by HPLC-ELSD and ¹H-NMR. [2]
Flash chromatography provides an alternative purification approach, particularly suitable for larger scale operations. An optimized flash chromatography method for OA separation from olive leaf extracts utilizes n-hexane and ethyl acetate as mobile phases, achieving 109 mg of pure OA from 10 g of plant material (10.9 mg/g). [2] This approach offers a rapid and efficient alternative to traditional extraction methods and can be scaled for industrial applications.
For the separation of complex mixtures containing both oleanolic acid and maslinic acid, high-speed countercurrent chromatography (HSCCC) with an elution-extrusion mode has been successfully employed. This method enables large sample loading and efficient separation within 120 minutes, achieving 271.6 mg of maslinic acid with 86.7% purity and 83.9 mg of oleanolic acid with 83.4% purity from olive pulp extracts. [2] The continuous nature of HSCCC makes it particularly valuable for processing larger quantities of crude extract.
Additional purification can be accomplished through crystallization techniques, often employed as a final polishing step after chromatographic separation. Recrystallization from suitable solvent systems such as methanol-water or chloroform-methanol can further enhance the purity of isolated OA. The selection of crystallization solvents depends on the specific impurities remaining after chromatographic purification and can be optimized based on the differential solubility of OA and contaminating compounds.
High-Performance Liquid Chromatography represents the most widely employed analytical technique for the quantification and quality control of oleanolic acid. A validated HPLC method for simultaneous determination of OA and ursolic acid utilizes a C18 column (150 × 4.6 mm, 10 μm) with a mobile phase consisting of methanol and 0.03 M phosphate buffer (pH = 3, 90:10). [5] The flow rate is set at 0.5 mL/min with detection at 214 nm, and an injection volume of 10 μL. Under these conditions, oleanolic acid elutes at approximately 21.93 minutes, providing good separation from related triterpenoids. [5]
For analytical quantification, calibration curves are established using standard solutions of OA in methanol. The oleanolic acid linearity range is typically 0.4-1.2 mg/mL with a mean correlation coefficient of r = 0.9996, demonstrating excellent linear relationship. [5] The method validation parameters include precision (RSD = 1.53% for OA), accuracy (average recovery = 99.5% for OA), and stability (RSD = 1.40% for OA over 24 hours), confirming the reliability of the analytical procedure. [5] Sample preparation involves extraction of powdered plant material (10.0 g) with methanol (100 mL) for 30 minutes ultrasonic extraction, followed by filtration, concentration, and reconstitution in methanol to a final volume of 10 mL before filtration through a 0.45 μm membrane filter. [5]
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and specificity for OA analysis, particularly in complex biological matrices. For LC-MS analysis, electrospray ionization (ESI) in negative mode typically generates the [M-H]⁻ ion at m/z 455.4, which can be used for selective detection and quantification. [7] The MS detection can be coupled with HPLC separation using a C18 column and a gradient mobile phase system of water and acetonitrile, both modified with 0.1% formic acid to enhance ionization efficiency.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and purity assessment of isolated oleanolic acid. ¹H-NMR analysis in deuterated chloroform or dimethyl sulfoxide provides characteristic signals that confirm the identity and purity of the compound. [2] Key proton signals include the olefinic proton at C-12 (δ ~5.25, t, J = 3.5 Hz), the carbinolic proton at C-3 (δ ~3.20, dd, J = 4.5, 14 Hz), and the tertiary methyl groups (δ ~0.70-1.10). The combination of HPLC with evaporative light scattering detection (ELSD) and ¹H-NMR provides comprehensive characterization of OA purity, as demonstrated in studies achieving over 95% purity. [2]
The poor aqueous solubility and limited permeability of oleanolic acid represent major challenges to its therapeutic application, necessitating advanced formulation strategies. Among the most successful approaches is the preparation of a oleanolic acid-phospholipid complex (OPC), which significantly enhances both solubility and permeability. [3] The OPC is prepared by dissolving OA and phospholipids (Lipoid E200) in an appropriate organic solvent, followed by reflux with continuous stirring for several hours. The solvent is then removed under reduced pressure, and the resulting complex is dried in a vacuum desiccator to obtain a solid residue. [3] This complexation approach has demonstrated improved intestinal absorption by enhancing the permeability of OA, as confirmed by single-pass intestinal perfusion (SPIP) studies. [3]
To address the stickiness of OPC and improve its dissolution properties, solidification with hydroxyapatite (HA) as a carrier has been successfully employed. The optimal ratio of OPC to HA was determined to be 1:7 (w/w), prepared using the solvent evaporation method. [3] This solidified powder (OPCH) exhibits significantly improved flowability and dissolution characteristics, with the dissolution rate of OA from OPCH reaching approximately 90% at 10 minutes compared to much lower rates for pure OA. [3] Physicochemical characterization through PXRD, DSC, SEM, and IR confirms that OA from OPCH exists in an amorphous state, contributing to its enhanced dissolution properties.
Cyclodextrin complexation represents another effective strategy for improving OA bioavailability. In growing pigs, supplementation with cyclodextrin-oleanolic acid complex (260 mg/kg) demonstrated increased apparent total tract digestibility of dry and organic matter compared with control animals. [7] Although plasma concentrations of OA remained relatively low (4.29 μg/L), the complexed form showed altered absorption and metabolism profiles worth further investigation. [7]
Additional advanced delivery systems investigated for OA include nanosuspensions, microemulsions, and nanoemulsions, which aim to increase dissolution rate and gastrointestinal absorption. [7] Spray freeze drying with polyvinylpyrrolidone and sodium caprate has also demonstrated improved dissolution and oral bioavailability of OA, particularly valuable for this BCS Class IV compound. [3] The combination of these formulation strategies with cytochrome P450 inhibitors such as ketoconazole (a noncompetitive inhibitor of CYP3A enzymes) has been shown to further improve OA bioavailability by inhibiting its metabolic degradation in the intestine and liver. [3]
The following diagram illustrates the comprehensive workflow for the extraction and purification of oleanolic acid from plant materials, integrating both conventional and advanced techniques:
The following diagram outlines the primary strategies investigated to enhance the oral bioavailability of oleanolic acid:
The isolation, purification, and analysis of oleanolic acid have been significantly advanced through the development of efficient and reproducible protocols that can be implemented in both research and industrial settings. The integration of green extraction technologies such as SFE with ethanol as co-solvent, along with highly efficient purification methods like pH-zone refining CPC, enables the production of high-purity OA with reduced environmental impact. The comprehensive analytical methods outlined, particularly the validated HPLC protocol, provide reliable tools for quality control and standardization of OA-containing extracts and formulations.
Despite these advances, the challenge of low oral bioavailability remains a significant hurdle for the therapeutic application of OA. The formulation strategies discussed, including phospholipid complexes, cyclodextrin inclusion, solid dispersions, and combination with metabolic inhibitors, offer promising approaches to enhance OA bioavailability. Recent human studies demonstrating that OA formulation in lipid matrices significantly improves absorption provide important insights for future product development. [8]
Future research directions should focus on optimizing integrated processes from extraction to final formulation, developing standardized analytical methods for complex products, and conducting comprehensive clinical trials to establish dose-response relationships and therapeutic efficacy in humans. The ongoing exploration of OA's molecular mechanisms and pharmacological effects will continue to drive innovations in its extraction, purification, and formulation, potentially expanding its applications in pharmaceutical, nutraceutical, and functional food products.
The table below summarizes the most effective technological approaches for enhancing oleanolic acid (OA) water solubility, based on current research evidence.
Table 1: Comparison of Oleanolic Acid Formulation Strategies for Solubility Enhancement
| Formulation Technology | Key Components/Carriers | Solubility Enhancement | Performance Highlights | Citation |
|---|---|---|---|---|
| Solid Dispersions | Poloxamer 188, Poloxamer 407, γ-cyclodextrin | Up to 220 μg/mL (γ-CD, 2:1 ratio); 190 μg/mL (P188, 1:2 ratio) | Improved dissolution and permeability via amorphous state; suitable for industrial scale-up | [1] |
| Co-grinding Systems | Sodium cholate (NaC) | Up to 623 μg/mL (1:1 wt ratio) | 80% dissolution within 2 hours; solvent-free green chemistry approach | [2] |
| Polysaccharide-coated Nanoparticles | CHC, β-CD, SA, SSPS, and their combinations | Significant improvement vs. unformulated OA | Enhanced colloidal stability and redispersibility of lyophilized powders | [3] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl behenate, Polysorbate 80 | 16-fold increase in water | 86.54% encapsulation efficiency; stable for 60 days at 4°C | [4] |
| Pickering HIPEs with NADES | Proline:Sorbitol, Proline:Glucose NADES | Bioavailability reached 16.20–19.10% | Superior to aqueous control (p ≤ 0.05); enhanced antioxidant efficacy | [5] |
| Chemical Modification | Glycoside derivatives (C-3, C-28 position) | Varies by derivative | Improved PTP1B inhibitory activity and anti-breast cancer activity | [6] |
This method produces amorphous solid dispersions that significantly enhance OA dissolution and permeability [1].
Step-by-Step Procedure:
Critical Parameters:
This protocol creates stable, polysaccharide-coated nanoparticles through co-assembly and surface coating [3].
Step-by-Step Procedure:
Coating Efficacy Assessment:
This method produces SLNs with high encapsulation efficiency and significantly improved OA solubility [4].
Step-by-Step Procedure:
Optimal Parameters:
Q1: My solid dispersion shows poor dissolution performance despite using optimal polymer ratios. What could be wrong?
Q2: How can I prevent nanoparticle aggregation during storage and lyophilization?
Q3: My OA-loaded SLNs show low encapsulation efficiency. How can I improve this?
Q4: How can I objectively compare the performance of different OA formulation strategies?
The following diagrams illustrate key experimental processes and mechanism relationships described in this guide.
This technical support guide provides evidence-based formulation strategies, detailed protocols, and troubleshooting solutions for enhancing oleanolic acid water solubility. The most promising approaches include solid dispersions with poloxamers or cyclodextrins, polysaccharide-coated nanoparticles, and solid lipid nanoparticles, all of which have demonstrated significant improvements in solubility, dissolution rate, and bioavailability.
Emerging approaches such as natural deep eutectic solvents (NADES) in Pickering emulsions and mechanochemical activation methods represent the cutting edge of OA formulation science, offering green chemistry solutions with enhanced bioavailability [5] [2]. When selecting a formulation strategy, researchers should consider their specific application requirements, available equipment, and scalability needs.
The table below summarizes common issues and the most effective formulation strategies to overcome them.
| Problem | Root Cause | Recommended Solution | Key Performance Findings |
|---|
| Low Solubility & Bioavailability | Poor water solubility [1] | Co-amorphous Systems: Mechano-chemical co-grinding with Sodium Cholate [2]. | - Solubility up to 623 μg/mL [2].
This solvent-free, "green" method enhances solubility and dissolution rate [2].
This method produces highly uniform liposomes using OA to replace cholesterol, improving stability and adding therapeutic benefits [3].
For a deeper understanding, the following diagrams illustrate the experimental workflow and a key molecular mechanism enhanced by OA formulations.
Oleanolic acid (OA) is a pentacyclic triterpenoid compound with demonstrated pharmacological potential, including hepatoprotective, antitumor, anti-inflammatory, and antioxidant activities. However, its therapeutic application faces significant challenges due to poor oral bioavailability (approximately 0.7% in rats), primarily stemming from its unfavorable physicochemical properties.
Table: Key Physicochemical and Pharmacokinetic Limitations of Oleanolic Acid
| Parameter | Characteristics | Impact on Bioavailability |
|---|---|---|
| Aqueous Solubility | Practically insoluble in water (1.748 μg/L) [1] | Limited dissolution in gastrointestinal fluids |
| Permeability | Low permeability (Caco-2 studies) [2] | Poor intestinal absorption |
| First-Pass Metabolism | Metabolically unstable in liver microsomes [2] | Extensive pre-systemic clearance |
| Absolute Oral Bioavailability | 0.7% (25-50 mg/kg doses in rats) [2] | Very low systemic exposure |
| Primary Absorption Mechanism | Passive diffusion (no directional effects) [2] | No active transport facilitation |
The very low oral bioavailability of oleanolic acid is attributed to a combination of poor intestinal absorption and extensive metabolic clearance [2]. The absorption process is further complicated by its susceptibility to efflux transporters like P-glycoprotein that can actively pump the compound back into the intestinal lumen after absorption [3].
Multiple advanced formulation strategies have been developed to address the solubility and permeability limitations of oleanolic acid. The selection of an appropriate approach depends on the specific therapeutic goals, available resources, and intended administration route.
Table: Comparison of Formulation Strategies for Oleanolic Acid
| Strategy | Mechanism of Action | Key Findings/Improvements | References |
|---|---|---|---|
| Solid Dispersions (Dropping Pills) | Dispersion in hydrophilic carriers (PEG) to increase dissolution | Faster release (70% in 30 min); improved dissolution vs. commercial formulations [1] | |
| Phospholipid Complex (OA-PC) | Formation of complex with phospholipids to enhance permeability | Improved dissolution rate in various media [4] | |
| Nanosuspensions | Particle size reduction to increase surface area | Enhanced anticancer effects; improved bioavailability [5] | |
| Liposomes | Lipid-based encapsulation to improve cellular uptake | Suppressed cancer cell proliferation, migration, and invasion [5] | |
| Cyclodextrin Complexation | Inclusion complex to enhance solubility and stability | Increased apparent total tract digestibility in pigs [6] | |
| Oil-phase Gelation | Gelation-based emulsion to improve bioaccessibility | Enhanced bioaccessibility in W/O emulsions [7] | |
| Nanoparticle Systems | Combination therapy with other drugs (e.g., cisplatin) | Enhanced apoptosis and reversal of multidrug resistance [5] |
The following diagram illustrates the decision-making workflow for selecting an appropriate formulation strategy based on your specific research goals:
This protocol is adapted from studies that successfully improved OA dissolution using the hot-melt method of solid dispersion technology [1].
Materials: Oleanolic acid extract, PEG4000, PEG6000, Tween 80, polydimethylsiloxane 100 (condensate) Equipment: Heating mantle, temperature-controlled vessel, dropping apparatus
Critical Parameters:
This protocol outlines the method for creating a phospholipid complex to enhance OA permeability, followed by solidification to improve dissolution [4].
Materials: Oleanolic acid, phospholipids (soy phosphatidylcholine), fumed silica, organic solvent (ethanol or methanol) Equipment: Rotary evaporator, dissolution apparatus, DSC, XRD, SEM
Procedure:
Key Findings: The solidified phospholipid complex demonstrated significantly improved dissolution compared to both pure OA and the non-solidified complex across all tested media [4].
Possible Causes and Solutions:
Possible Causes and Solutions:
Possible Causes and Solutions:
Q1: What is the primary factor limiting oleanolic acid bioavailability? A: The primary limitation is a combination of extremely low aqueous solubility (1.748 μg/L) and low intestinal permeability, resulting in poor absorption followed by significant first-pass metabolism. This multifactorial challenge requires formulation strategies that address both dissolution and permeability simultaneously [2] [1].
Q2: Which formulation approach shows the most promise for clinical translation? A: Solid dispersion dropping pills and phospholipid complexes have demonstrated significant improvements in dissolution profiles and show good potential for scale-up. The dropping pill approach is particularly promising as it addresses both solubility and patient compliance issues while being compatible with industrial manufacturing processes [1] [4].
Q3: How much improvement in bioavailability can be expected from these formulations? A: While exact improvement factors vary by formulation, studies report:
Q4: What animal models are most appropriate for OA bioavailability studies? A: Rodent models (rats) are well-established for initial pharmacokinetic studies [2], while growing pigs provide an excellent model for advanced studies due to their physiological similarity to humans in gastrointestinal function and metabolism [6].
Q5: Are there specific analytical challenges in quantifying OA in biological samples? A: Yes, the low systemic concentrations due to poor bioavailability require highly sensitive detection methods. LC-MS/MS is the preferred analytical technique, providing the necessary sensitivity and specificity for accurate quantification in plasma and tissues [6].
Optimizing oleanolic acid absorption requires a systematic approach that addresses its multiple physicochemical limitations. The strategies outlined in this guide—from solid dispersions and phospholipid complexes to nanocarrier systems—provide researchers with evidence-based methods to overcome these challenges. Successful formulation development must be guided by robust characterization and a thorough understanding of the compound's pharmacokinetic behavior. By implementing these protocols and troubleshooting approaches, researchers can significantly advance the development of viable oleanolic acid-based therapeutics with improved bioavailability and therapeutic efficacy.
Q1: What are the main factors that lead to oleanolic acid degradation and instability? A1: While the exact degradation pathways of OA are not fully detailed in the literature, the instability of similar natural compounds provides strong clues. The major challenges for OA and related compounds include:
Q2: What are the most effective strategies to prevent OA degradation? A2: Current research strongly supports nano-encapsulation as the primary strategy. This approach shields OA from degrading environments, improves its solubility, and can provide targeted delivery.
Q3: How can I verify the stability of my OA formulation? A3: You can confirm stability and successful encapsulation through a series of standard physicochemical characterizations, as outlined in the table below.
| Analysis Method | What It Measures | Key Indicators of Stability & Success |
|---|---|---|
| Dynamic Light Scattering (DLS) | Particle size (nm) and size distribution (PdI) | Small, uniform size (e.g., ~190-600 nm); low PdI (<0.25 indicates a narrow distribution) [3] [5] [4]. |
| Transmission Electron Microscopy (TEM) | Particle morphology and actual appearance | Spherical shape with a smooth surface and no signs of aggregation [3]. |
| Zeta Potential | Surface charge of particles (mV) | High negative or positive potential (e.g., > ±25 mV) suggests good physical stability by preventing aggregation [3]. |
| HPLC Analysis | Drug content and encapsulation efficiency | High encapsulation efficiency (>80%) confirms successful loading and retention of OA within the carrier [5] [4]. |
| In Vitro Release Study | Drug release profile under simulated conditions | Sustained release over many hours (e.g., >80% released at 12 hours) indicates the formulation protects OA and controls its release [5]. |
Here are detailed methodologies for two effective approaches based on recent publications.
Protocol 1: Preparing OA-Curcumin (OC) Nanoparticles via Emulsion This protocol is adapted from a study on preventing gastric ulcers [3].
1. Materials:
2. Method:
3. Expected Outcomes:
Protocol 2: Preparing Self-Assembled OA-Taxifolin (OA-TAX) Nanoparticles This carrier-free method is adapted from a study on antibacterial applications [4].
1. Materials:
2. Method:
3. Expected Outcomes:
The following diagram visualizes the core strategy and experimental workflow for stabilizing Oleanolic Acid using nanotechnology.
The table below summarizes quantitative stability data for different OA nanoformulations from research, which you can use as a benchmark for your experiments.
| Nanocarrier Type | Key Stability Parameters & Results | Tested Conditions & Outcomes | Citation |
|---|
| Cubic Liquid Crystalline Nanoparticles (LCNP) | Encapsulation Efficiency: Optimized for 6%, 8%, and 10% loading. In vitro release: 85.49% over 12 hours. Release Kinetics: Non-Fickian (Peppas model). | Successfully demonstrated sustained anti-inflammatory efficacy in a rodent model after a single topical application. | [1] | | Self-Assembled OA Nanoparticles (for β-carotene) | Encapsulation Efficiency: 80.7% Loading Capacity: 32.6% Forces for Assembly: Hydrogen bonding and hydrophobic interactions. | Significantly improved water dispersibility and stability against UV, heat, ionic strength, and acidic conditions. Provided gastric protection and controlled intestinal release. | [2] | | Mixed Monolayers (with Oleic Acid) | Optimal Miscibility: Achieved at OLA:OA molar ratio of 5:1. Immoribibility: Observed in most other ratios at surface pressures >10 mN/m. | Miscibility in the 5:1 ratio suggests OA incorporates into the OLA lattice, improving mixed film stability. This is critical for formulation design. | [3] | | Various Nanoformulations (Review) | General benefits include improved tissue dispersion, prolonged drug release, and enhanced resistance to chemical/physical degradation. | Common challenges include formulation stability, scalability, and regulatory hurdles. Techniques include liposomes, micelles, and polymeric nanoparticles. | [4] |
Here are detailed methodologies for key experiments cited in the guides.
This protocol is adapted from the cubic liquid crystalline nanoparticle study [1].
This protocol is based on the study where OA was used as a nanocarrier for β-carotene [2].
Q1: What are the primary interaction forces stabilizing OA nanoparticles, and how can I characterize them? The main forces are hydrogen bonding and hydrophobic interactions [2]. For characterization:
Q2: How can I improve the miscibility and stability of OA in lipid-based systems? The molar ratio of OA to co-lipids is critical. Research on mixed monolayers with oleic acid shows:
Q3: My OA nanocarrier has low encapsulation efficiency. What can I optimize? Based on the LCNP study, you can adjust several process parameters [1]:
The following diagrams map the key experimental and troubleshooting processes.
Q1: What are the key pharmacological properties of Oleanolic Acid (OA) that justify its analysis? OA demonstrates a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antiviral, antidiabetic, hepatoprotective, and cardioprotective activities. It also shows significant anticancer potential against various cancer types, such as oral squamous cell carcinoma [1] [2].
Q2: What is the most significant analytical challenge when quantifying OA? The most common challenge is the separation of OA from its structural isomer, Ursolic Acid (UA). Due to their nearly identical physicochemical properties and log P values, achieving baseline resolution on standard reverse-phase columns is difficult [3].
Q3: How can I improve the separation of OA and UA? Using a PAH (Polycyclic Aromatic Hydrocarbon) polymeric C18 column is highly effective. This stationary phase provides superior shape discrimination for isomers, significantly improving resolution (Rs ≥ 3.4) compared to monomeric C18 phases [3].
Q4: Can I use a simple HPLC-UV method for OA in biological samples? Yes. A validated method uses a C18 column with a mobile phase of acetonitrile: methanol: tetrahydrofuran: water (60:20:8:12, v/v) and a detection wavelength of 215 nm. Plasma samples can be prepared via simple protein precipitation [1].
Q5: Is there a validated HPTLC method for OA in plant material? Yes. A validated HPTLC method uses silica gel 60 F₂₅₄ plates with chloroform-methanol (95:5, v/v) as the mobile phase. Detection involves derivatization with anisaldehyde-sulphuric acid and densitometric scanning at 530 nm [4].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor resolution between OA and UA | Standard monomeric C18 column lacks shape selectivity | Switch to a PAH polymeric C18 column for better isomer separation [3]. |
| Low sensitivity in UV detection | Suboptimal detection wavelength | Use a lower UV wavelength (e.g., 210-215 nm) for better OA detection [1] [3]. |
| Broad or tailing peaks | Silanol interactions on the column | Optimize mobile phase with modifiers; consider slightly acidic aqueous phase to suppress silanol activity. |
| Inconsistent recovery from plant material | Inefficient extraction technique | Use optimized solid-solvent extraction (e.g., methanol-ethyl acetate mixture, 52.5% methanol, 35°C, 55 min) [4]. |
The table below summarizes key validation parameters from recent studies for your reference.
| Parameter | HPLC-UV (Plasma/Formulations) [1] | HPTLC (Plant Material) [4] |
|---|---|---|
| Linearity Range | Information not specified in source | 200 - 1000 ng/spot |
| Precision (RSD) | Met acceptance criteria | 2.25% |
| Accuracy (% Recovery) | Met acceptance criteria | 100.43% |
| LOD / LOQ | Met acceptance criteria | 50 ng/spot / 170 ng/spot |
| Key Stationary Phase | C18 (L1) | Silica gel 60 F₂₅₄ |
| Key Mobile Phase | Acetonitrile:MeOH:THF:Water (60:20:8:12, v/v) | Chloroform:MeOH (95:5, v/v) |
| Detection | UV at 215 nm | Derivatization, densitometry at 530 nm |
The following diagrams outline the logical workflow for method selection and systematic troubleshooting.
Method Selection Workflow
Systematic Troubleshooting Steps
Q1: What is the most effective solvent for extracting Oleanolic Acid? A: The choice of solvent is critical and depends on a balance between extraction efficiency, toxicity, and environmental impact. Medium-polarity solvents are generally most effective due to OA's hydrophobic nature (Hildebrand solubility parameter δ ~10.2) [1]. The table below compares common solvents.
Q2: Why is my Oleanolic Acid yield low even with a good solvent? A: Low yields can stem from several factors:
Q3: How can I improve the poor water solubility and bioavailability of Oleanolic Acid for drug development? A: This is a common challenge as OA has very low water solubility (~1 µg/mL) and belongs to BCS Class IV [3]. Advanced formulation strategies are required:
Problem: Low Extraction Yield from Plant Material
| Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Suboptimal solvent | Test small batches with different solvent polarities (e.g., Ethanol vs. Ethyl Acetate). | Switch to 70-80% aqueous ethanol or consider Dimethyl Carbonate (DMC) for a greener alternative [1] [6]. |
| Inefficient extraction method | Compare yield of conventional soaking vs. a method-assisted technique. | Employ Ultrasound-Assisted Extraction (UAE). Optimize parameters like power, time, and temperature [2]. |
| Plant matrix not exhausted | Perform a second extraction on the same plant material to see if more OA is recovered. | Use a sequential extraction process or increase the extraction time [1]. |
Problem: Poor Solubility of Final Product
| Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Crystalline nature of OA | Analyze the product with XRPD; crystalline patterns indicate poor solubility. | Formulate a Solid Dispersion (SD). Use the solvent evaporation method with a polymer like Poloxamer 407 or γ-Cyclodextrin [3]. |
| Lack of functionalization | Review the chemical structure; the native molecule has low solubility. | Create a co-amorphous system via mechanochemical activation with a carrier like sodium cholate [4]. |
Here are optimized protocols and summarized data from recent research to guide your experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) from Pomegranate Flowers [2] This protocol can be adapted for other plant sources like olive leaves or grape pomace.
Protocol 2: Preparing a Solubility-Enhancing Solid Dispersion via Solvent Evaporation [3]
Summary of Solubility Enhancement from Solid Dispersions [3] This table shows the solubility of OA achieved with different polymers prepared by the Solvent Evaporation Method (SEM).
| Polymer | Drug-Polymer Ratio | Solubility Achieved (µg/mL) |
|---|---|---|
| γ-Cyclodextrin (γ-CD) | 1:1 | 110 µg/mL |
| Poloxamer 407 (P407) | 1:1 | 74 µg/mL |
| Poloxamer 188 (P188) | 1:1 | 42 µg/mL |
| Pure Oleanolic Acid (for comparison) | - | ~1 µg/mL |
Performance of a Co-amorphous System [4] This table data shows the dramatic enhancement from a co-ground (COG) system with sodium cholate (NaC).
| Formulation | Preparation Method | Solubility (µg/mL) | Dissolution (2 hours) |
|---|---|---|---|
| Pure OA | - | Very Low | ~30% |
| OA-NaC COG | Ball Milling (30 min) | 623 µg/mL | ~80% |
The following diagrams outline the experimental workflows for extraction and formulation.
Strategies to Overcome Solubility Challenges
The table below summarizes two advanced solid-phase extraction (SPE) techniques highly suited for purifying OA from complex plant matrices.
| Technique | Principle | Adsorbent Capacity | Key Advantages | Linear Range / LOD |
|---|---|---|---|---|
| Molecularly Imprinted Polymer (MIP)-SPE [1] | Synthetic polymer with OA-specific binding sites | 124.68 mg/g [1] | High selectivity for OA, reusability | Information missing |
| Metal-Organic Framework (MOF)-SPE [2] | MOF–Porous Organic Polymer Monolith for online SPE | Information missing | Online integration with HPLC; automated purification & quantification | 0.59–2500 μg/mL (LOD: 0.18 μg/mL) [2] |
This method is ideal for selectively extracting OA from plant extracts like Ligustrum lucidum fruit.
This method setups an online system that combines purification with quantitative analysis.
Q1: I am getting low recovery of Oleanolic Acid from my MIP-SPE cartridge. What could be wrong?
Q2: My analytical results for OA concentration are inconsistent. How can I improve accuracy?
Q3: How can I rapidly screen raw plant material for its Oleanolic Acid potential?
This diagram outlines a logical workflow to help you select the most appropriate purification method based on your research goals.
Q1: What are the most promising modification sites on the OA skeleton for enhancing antitumor activity? A1: Research consistently highlights modifications at the C-3 and C-28 positions as highly promising for enhancing antitumor activity. For example:
Q2: I am getting low yields in esterification reactions at the C-3 position. How can I optimize this? A2: For sterically demanding substrates like OA, the Steglich esterification is highly recommended. One optimized protocol is as follows [4]:
Q3: How can I confirm the structure of my synthesized OA derivatives? A3: The standard practice, as detailed in multiple studies, is to use a combination of spectroscopic and spectrometric techniques [5] [4]:
Q4: What are the key experiments to validate the biological activity of a new OA derivative? A4: A robust validation workflow includes in vitro assays and binding studies, as outlined below.
| Modification Site | Derivative Type / Hybrid Strategy | Key Biological Activity Findings | Citation |
|---|---|---|---|
| C-3 & C-28 | 3-O-(4'-imidazole)-olean-28-amide (Compound 7-10) | Potent activity vs. MCF-7 & SGC7901 cells; potential c-Kit inhibitor [1]. | |
| C-3 & C-28 | Derivatives from CADD (Compounds I6, II2) | Strong cytotoxicity vs. A549 & MCF-7 cells; targets EGFR [3]. | |
| C-28 (with phenolic/coumarin) | Phenolic and coumarin conjugates (e.g., 4d, 4l, 5d) | Strong inhibition of colorectal cancer lines HCT-116 & LS-174T; also inhibit 15-LOX & α-glucosidase [5]. | |
| C-3 (Hydroxyl) | NSAID hybrids (Ibuprofen, Aspirin, etc.) | Strategy for dual-activity compounds with potential for synergistic effects and reduced GI toxicity from NSAIDs [4]. | |
| C-17, C-11, Ring-A | 11-Oxooleanolic acid-indole derivatives (Compounds 8, 9) | Enhanced anti-inflammatory activity; inhibits NO production in LPS-induced BV2 microglia [6]. |
| Assay Type | Protocol Summary | Key Parameters & Positive Controls | Citation |
|---|
| Cytotoxicity (MTT) | - Seed cells in 96-well plates.
Issue: Poor solubility of OA or its derivatives in aqueous biological assay buffers. Solution: This is a common challenge with triterpenoids. Consider using a minimal amount of a non-toxic co-solvent like DMSO (final concentration typically ≤0.1%). For in vivo studies, more advanced formulation strategies like nanoparticles or liposomes may be required [7].
Issue: Inconsistent biological activity results between batches of synthesized compounds. Solution: Ensure rigorous purification and characterization. Purify compounds using techniques like flash chromatography or preparative HPLC. Confirm the purity and identity of every batch using TLC, NMR, and HRMS before biological testing [5] [4].
Issue: Low production yield of OA from plant extraction for use as a starting material. Solution: Explore microbial biosynthesis as a sustainable and efficient alternative. A 2024 study engineered Saccharomyces cerevisiae to produce 4.07 g/L of OA in a 100 L bioreactor by reinforcing key enzymes and optimizing the mevalonate pathway, representing the highest reported yield [8].
For researchers, here is a summary of key experimental findings and methodologies from recent studies.
| Biological Activity | Experimental Model | Dosage/Concentration | Key Findings & Mechanism | Citation |
|---|---|---|---|---|
| Anti-Psoriatic | IMQ-induced psoriasis in BALB/c mice | 1%, 5%, 10% topical cream | ↓PASI score, ↓epidermal thickness, ↓spleen index, ↓IL-17, IL-23, IL-1β, TNF-α; Targets: MAPK3, STAT3, AR, PPARG [1] | |
| Renal Protection (MsPGN) | Anti-Thy1 nephritis rat model; Human mesangial cells (HMCs) | 20 mg/kg (i.p.); 20 μM (in vitro) | ↓Mesangial cell proliferation, ↓inflammatory response; Mechanism: Binds IL-17RA, inhibits IL-17/ERK/AKT pathway [2] | |
| Cell Migration & Wound Healing | Mv1Lu and MDA-MB-231 cell lines | In vitro assays | Activates EGFR, ERK1/2, JNK1/2; ↑phospho-c-Jun nuclear translocation; dynamizes focal adhesions (↑FAK phosphorylation, paxillin recruitment) [3] | |
| Anti-Aging | Replicative & bleomycin-induced senescence in HDF and MEF cells | 20 μM for 72 hours | ↓SA-β-gal activity, ↓p16 protein, ↓SASP (IL-1β, IL-6, IL-8); Mechanism: Targets IGF-1 to inhibit PI3K/AKT/mTOR pathway [4] |
| Biological Activity | Experimental Model / Focus | Key Findings & Mechanism | Citation |
|---|---|---|---|
| Anti-Cancer | Review of various cancer cell lines and models | Inhibits proliferation, induces apoptosis; Modulates p53, Wnt/β-catenin, NF-κB, and STAT3 pathways [5] | |
| Macrophage Immunomodulation | Comprehensive review of macrophage function | Inhibits M1 pro-inflammatory polarization; Promotes M2 anti-inflammatory polarization; Inhibits LPS binding to TLR4, suppressing NF-κB and MAPK pathways, reducing TNF-α, IL-1β, IL-6, ROS [6] | |
| Anti-Cancer (Hybrid Derivatives) | MCF-7 and MDA-MB-231 breast cancer cell lines | Hybrids of UA with uracil/thymine show enhanced cytotoxicity; Mechanism: ↑p53 and Bax levels, ↓Akt kinase, inhibits collagen biosynthesis [7] |
The therapeutic effects of OA and UA are mediated through complex signaling networks. The diagrams below illustrate key pathways for anti-inflammatory and anti-cancer activities.
This diagram integrates the shared and distinct mechanisms by which OA and UA exert their anti-inflammatory effects, particularly highlighting UA's role in macrophage regulation.
This pathway illustrates the potent anti-inflammatory effects of both triterpenoids. A key mechanism, particularly for Ursolic Acid, involves the suppression of the TLR4/NF-κB/MAPK signaling axis, which leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6 [6]. Furthermore, UA exhibits significant immunomodulatory power by shifting macrophage polarization from the pro-inflammatory M1 state towards the anti-inflammatory, tissue-repairing M2 state [6]. Oleanolic Acid also demonstrates strong anti-inflammatory activity, with recent studies showing it can specifically target the IL-17 signaling pathway, a key driver in autoimmune and inflammatory conditions like psoriasis and mesangial proliferative glomerulonephritis (MsPGN) [1] [2].
This diagram shows how OA and UA interfere with cellular growth and migration, which is crucial for their anti-cancer and wound-healing effects.
This pathway highlights the dual, context-dependent role of these compounds, particularly Oleanolic Acid. On one hand, OA can inhibit key proliferative signals like the IGF-1/PI3K/AKT/mTOR and ERK pathways to suppress cancer cell growth [4]. On the other hand, it can activate JNK/c-Jun signaling and dynamize focal adhesions to promote cell migration, which is beneficial for wound healing [3]. Ursolic Acid consistently demonstrates robust anti-cancer activity by inhibiting proliferation and inducing apoptosis (programmed cell death) in various cancer cell types [5].
The experimental data confirms that OA and UA are versatile scaffolds for drug development. Key future directions include:
The table below summarizes findings from recent molecular docking studies and their experimental validation for Oleanolic Acid and its derivatives across different disease models.
| Study Focus / Disease Model | Key Target Proteins Identified | Docking Software & Validation Method | Reported Binding Affinity (kcal/mol) | Experimental Validation Summary |
|---|---|---|---|---|
| Psoriasis [1] | MAPK3, STAT3, AR, PPARG [1] | Network pharmacology, Molecular Docking [1] | Good affinity reported (specific values not provided) [1] | In vivo (mouse model): OA cream (1-10%) reduced PASI scores, epidermal thickness, and levels of IL-17, IL-23, IL-1β, TNF-α [1]. |
| Oral Squamous Cell Carcinoma (OSCC) [2] | HSP90AA1, STAT3, PI3KR1, NFKB1 [2] | Molecular docking & dynamics simulations [2] | Strong binding confirmed [2] | In vitro (cell lines): OA inhibited cell viability, induced apoptosis, and downregulated HSP90AA1, STAT3, and PI3KR1 proteins [2]. |
| Cancer (EGFR targeting) [3] | EGFR (1M17) [3] | Molecular docking simulations [3] | Strong interactions with LYS 721 and ASP 831 [3] | In vitro (cell lines): Derivative Compound 6 showed IC~50~ in micromolar range and favorable selectivity index [3]. |
Based on the analyzed studies, here are the detailed methodologies for key experiments cited in the tables.
This protocol evaluates the therapeutic efficacy of a topical OA formulation.
This protocol assesses the cytotoxic potential and mechanism of OA and its derivatives.
The following diagram illustrates the core signaling pathway through which Oleanolic Acid exerts its anticancer effects in Oral Squamous Cell Carcinoma (OSCC), as identified through network pharmacology and experimental validation [2]. This pathway highlights key proteins that OA targets.
The diagram shows that OA directly interacts with and downregulates key hub proteins like HSP90AA1, STAT3, PI3KR1, and NFKB1 [2]. The inhibition of these targets disrupts pro-survival signaling, leading to reduced cell proliferation, induction of apoptosis, and ultimately, the inhibition of cancer cell growth and survival, as confirmed by experimental data [2].
The table below summarizes the network pharmacology and experimental validation approaches from three different studies, highlighting the core methodologies you can adapt for evaluating Oleanolic Acid.
| Aspect | Oleanolic Acid (OSCC) [1] | Bushao Tiaozhi Capsule (Hyperlipidemia) [2] | Jin Gu Lian Capsule (Rheumatoid Arthritis) [3] |
|---|---|---|---|
| Research Focus | Anticancer effects & mechanism in oral cancer [1] | Bioactive compounds & mechanism for hyperlipidemia [2] | Anti-inflammatory & immunoregulatory mechanisms for rheumatoid arthritis [3] |
| Bioinformatics & Target Prediction | SwissTargetPrediction, SuperPred, GeneCards [1] | TCMSP, literature mining, CTD, GeneCards [2] | TCMSP, TargetNet, SwissTargetPrediction, DrugBank, CTD [3] |
| Key Hub Targets Identified | HSP90AA1, STAT3, HSP90AB1, PI3KR1, NFKB1 [1] | IL-6, TNF, VEGFA, CASP3 [2] | IL1B, JUN, CXCL1, CXCL2, STAT1, PTGS2, RELA [3] |
| Key Pathways Identified | Not specified in detail (KEGG analysis performed) [1] | MAPK, AGE-RAGE, IL-17, TNF signaling pathways [2] | IL-17/NF-κB signaling pathway [3] |
| Experimental Validation Methods | Cell viability, colony formation, apoptosis assays, Western blot (HSP90AA1, STAT3, PI3KR1) [1] | In vivo mouse model, serum lipid level analysis (TC, TG, HDL-C, LDL-C), RT-qPCR [2] | In vivo collagen-induced arthritis model, ELISA, Immunohistochemistry (IL-17A, NF-κB p65) [3] |
For the Oleanolic Acid study on OSCC, the experimental validation involved several key steps [1]:
The following diagram illustrates the general integrated workflow of network pharmacology and experimental validation, as applied in the Oleanolic Acid study. You can use this as a template for your own projects.
This workflow demonstrates the standard pipeline, which you can adapt by incorporating specific comparative elements between different compounds or analytical methods.
To create a robust comparison guide for Oleanolic Acid, consider these steps:
The table below summarizes key derivatives and their experimental bioactivity data, providing a comparative overview for researchers.
| Derivative Name | Core Structural Modification | Biological Activity & Model System | Potency (IC₅₀ / EC₅₀) | Reference Compound & Potency | Key Experimental Findings & Proposed Mechanism |
|---|---|---|---|---|---|
| CDDO-Me (Bardoxolone methyl) [1] [2] [3] | Introduction of cyano and two keto groups, C-28 methyl ester [1] | Anti-cancer / Anti-inflammatory (Clinical trials) [2] [3] | N/A (Over 200,000x more potent than OA in initial assays) [1] | Oleanolic Acid | Activates Nrf2 pathway; inhibits NF-κB signaling; multifunctional agent [3]. |
| Lactone 6 [4] | C-12 carbonyl, C-17 carboxyl group involved in lactone formation [4] | Cytotoxicity (In vitro cancer cell lines) [4] | < 5 µM (IC₅₀) [4] | Oleanolic Acid | Molecular docking showed strong interactions with EGFR tyrosine kinase domain (e.g., LYS 721, ASP 831) [4]. |
| Derivative A5 [5] | C-3 substituted benzyl amide [5] | Anti-influenza A virus (IAV) / In vitro and in vivo [5] | 0.96 µM (IC₅₀, polymerase inhibition); 0.60 - 1.83 µM (EC₅₀, antiviral) [5] | Oseltamivir | Disrupts PAC–PB1N protein interaction in viral RNA polymerase; synergizes with oseltamivir; attenuates virus-induced cytokine response [5]. |
| SZC014 [6] | Synthetic derivative [6] | Anti-breast cancer (In vitro) [6] | Stronger viability reduction than OA [6] | Oleanolic Acid | Induces G1 phase cell cycle arrest, apoptosis (↑Bax/Bcl-2, ↑PARP cleavage); inhibits Akt/NF-κB pathways [6]. |
| 3-Hydroxyiminoolean-12-en-28-oic acid morpholide [3] | C-3 oxime, C-28 morpholide [3] | Anti-cancer / In vitro [3] | Highly active [3] | Oleanolic Acid | An OA oxime; enhances anti-cancer activity of standard NSAIDs; targets Nrf2 and NF-κB signaling [3]. |
| 11-Oxooleanolic acid derivatives [7] | C-11 keto group [7] | Anti-inflammatory (LPS-activated BV2 microglia cells) [7] | Stronger effects than OA [7] | Oleanolic Acid | Suppresses NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); increases anti-inflammatory IL-10 [7]. |
For scientists seeking to replicate or design studies, here are methodologies commonly used to generate the data above.
Cytotoxicity/Cell Viability (MTT Assay) [8] [6]: Cells are seeded in 96-well plates and treated with compounds for 24-72 hours. MTT reagent is added and converted to purple formazan by living cells. The formazan is solubilized, and absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined via non-linear regression analysis [8] [6].
Anti-viral Activity (Plaque Reduction Assay) [5]: Cell monolayers are infected with virus pre-incubated with serial compound dilutions. After adsorption, an overlay medium is added. Plaques are counted following incubation and staining. The EC₅₀ (concentration reducing 50% of plaques) is calculated. Cytotoxicity is assessed in parallel to determine Selectivity Index (SI = CC₅₀ / EC₅₀) [5].
Anti-inflammatory Activity (NO and Cytokine Inhibition in LPS model) [7]: Macrophage or microglial cells are pre-treated with compounds, then stimulated with LPS. Nitric oxide (NO) production is measured in culture supernatant using the Griess reaction. Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits [7].
Molecular Docking (Target Interaction Analysis) [4]: The 3D structure of target protein is obtained from PDB. The ligand structure is optimized and converted to a suitable format. Docking simulations are performed using software to predict binding pose and affinity. Key interactions (H-bonds, hydrophobic, ionic) with specific amino acid residues are analyzed [4].
Understanding how chemical modifications enhance potency is crucial for rational drug design.
The most potent OA derivatives often act as multifunctional agents, modulating interconnected signaling pathways. The following diagram illustrates the core mechanism shared by potent derivatives like CDDO-Me.
This diagram shows the dual-pathway mechanism: potent OA derivatives simultaneously activate the Nrf2-mediated antioxidant response and inhibit the NF-κB-driven inflammatory response [3]. This multifunctional action is a key reason for their enhanced efficacy over the parent OA.
The data indicates that strategic chemical modification transforms OA from a mildly active compound into a source of potent, drug-like candidates.
Future work should focus on further ADMETox optimization, developing targeted delivery systems, and exploring combination therapies for complex diseases like cancer and neurodegenerative disorders [4] [3].
The following table summarizes the core experimental data that reveals the disconnect between OA's in vitro activity and its in vivo performance.
| Aspect | In Vitro / Preclinical Findings | In Vivo Correlation & Challenges | Key Supporting Evidence |
|---|---|---|---|
| Solubility | Inherently very low aqueous solubility; falls into Biopharmaceutical Classification System (BCS) Class IV (low solubility, low permeability) [1]. | Limits absorption from the gastrointestinal tract, leading to low systemic exposure [1] [2]. | Free OA showed no measurable solubility in PBS or water, while formulated OA in Solid Lipid Nanoparticles (SLNs) showed an 88-fold improvement in solubility at intestinal pH (6.8) [1]. |
| Permeability | Caco-2 cell studies classify OA as a low-permeability compound, suggesting passive diffusion is inefficient [3]. | Contributes to poor absorption in the intestine, a major factor for its low bioavailability [3]. | A solidified phospholipid complex (OPCH) increased OA's absorption in rat intestinal perfusion studies by 1.6-2.6 fold by improving permeability [2]. |
| Metabolic Stability | Incubation with rat liver microsomes shows OA is metabolically unstable [3]. | Undergoes extensive first-pass metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A, in the intestine and liver [2]. | Co-administration of ketoconazole (a CYP3A inhibitor) with a novel OA formulation increased the maximum plasma concentration (Cmax) and overall exposure (AUC) in rats by 2.2-fold and 2.7-fold, respectively [2]. |
| Oral Bioavailability | Demonstrates potent bioactivities (anti-inflammatory, anti-diabetic, hepatoprotective) in numerous in vitro cell-based assays [4] [5]. | Very low absolute oral bioavailability, measured at 0.7% in rats, severely limiting the translation of its in vitro efficacy to in vivo and clinical settings [3]. | A linear relationship between dose and plasma concentration (dose-linear pharmacokinetics) was observed after oral administration in rats, but systemic exposure remained very low [3]. |
To overcome these challenges, advanced formulation strategies are being employed. The experimental data for the most promising approaches is summarized below.
| Strategy | Formulation Description | Key Experimental Protocols & Outcomes | Effect on Bioavailability |
|---|---|---|---|
| Lipid-Based Nanoparticles | Solid Lipid Nanoparticles (SLNs): OA encapsulated in a solid lipid core (e.g., Glyceryl behenate) stabilized with surfactants (e.g., Polysorbate 80) [1]. | Protocol: Prepared via emulsion solvent evaporation. Characterized for particle size, PDI, zeta potential, and encapsulation efficiency (EE%). Outcome: Optimized OA-SLNs had a particle size of ~313 nm, PDI of 0.157, and EE% of 86.54%. In vitro release in simulated intestinal fluid (SIF, pH 6.8) showed a significant increase in OA release within 300 minutes compared to the free drug [1]. | SLNs enhance solubility and drug release, suggesting a promising strategy for improving oral bioavailability and therapeutic efficacy [1]. |
| Phospholipid Complexes | Solidified Phospholipid Complex (OPCH): OA is complexed with phospholipids to form a amphiphilic complex, which is then solidified with an inert carrier like hydroxyapatite (HA) to improve flowability [2]. | Protocol: Complex formation confirmed by DSC, PXRD, and IR. Outcome: Increased water solubility by 15.3-fold and n-octanol solubility by 3.19-fold versus pure OA. The cumulative dissolution rate at 2h was 2.23-fold higher than that of pure OA [2]. | The complex improves both solubility and permeability. When combined with a CYP inhibitor, it led to a 2.7-fold increase in AUC in rats [2]. |
For researchers aiming to establish an In Vitro-In Vivo Correlation (IVIVC) for a new OA formulation, the following workflow outlines the key steps, integrating the methodologies discussed.
Understanding the biological pathways targeted by OA and the metabolic pathways that limit its bioavailability is crucial for a holistic IVIVC. The following diagram integrates these aspects.
The experimental data clearly shows that the promising in vitro bioactivity of Oleanolic acid is not translated in vivo due to its fundamental physicochemical and metabolic properties.
To support the comparisons in the table, here is a summary of key experimental findings and the methodologies used to obtain them.
This is a standard method for evaluating a compound's ability to inhibit cell proliferation (cytotoxicity) [1].
The table below shows sample data from such an assay, illustrating the superior potency of synthetic derivatives.
| Compound | Panc1 (Pancreatic Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Hela (Cervical Cancer) IC₅₀ (µM) | LO2 (Normal Liver) IC₅₀ (µM) |
|---|---|---|---|---|
| Natural Oleanolic Acid | >200 [1] | >200 [1] | >200 [1] | 140.1 [1] |
| OA-Dithiocarbamate Conjugate (3e) | 15.7 [1] | 42.5 [1] | 11.6 [1] | 62.8 [1] |
| 5-Fluorouracil (Control Drug) | 160.0 [1] | 125.3 [1] | 130.4 [1] | 108.9 [1] |
Note: A lower IC₅₀ value indicates greater potency. The data shows that synthetic compound 3e is dramatically more effective than natural OA against cancer cells and has a better safety margin against normal cells (higher IC₅₀ on LO2) than the control drug 5-Fluorouracil [1].
This technique is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis (programmed cell death) [2].
The enhanced activity of synthetic OA derivatives stems from their ability to more effectively target key cellular signaling pathways. The following diagram illustrates the primary mechanisms by which Oleanolic Acid and its derivatives exert their anti-cancer and anti-inflammatory effects.
From a drug development perspective, the choice between natural and synthetic OA is strategic:
The table below summarizes the primary anti-obesity mechanisms of Oleanolic Acid, the key experimental findings, and the models used for validation, providing a clear comparison for research and development purposes.
| Mechanism of Action | Key Targets/Pathways Involved | Experimental Models Used | Summary of Key Findings |
|---|---|---|---|
| Regulation of Lipid Metabolism & Adipogenesis | PPARγ, C/EBP-β, SREBP-1c, PPARα, CPT1A [1] [2] [3] | HFD-fed mice; HepG2 cells treated with oleic/palmitic acid [2] | Reduces lipid accumulation in liver cells; downregulates key adipogenic and lipogenic transcription factors; increases fatty acid oxidation [2] [3]. |
| Suppression of Appetite | TGR5, cAMP, AgRP, NPY [4] | C57BL/6J mice fed a basal diet supplemented with OA [4] | Dietary OA supplementation significantly reduced cumulative feed intake over 4 weeks by activating the TGR5/cAMP pathway in the hypothalamus [4]. |
| Attenuation of Obesity-Related Inflammation | M1/M2 macrophage polarization, MAPK signaling, NLRP3 inflammasome, ROS, VDAC [5] | HFD-fed obese C57BL/6J mice; RAW264.7 macrophages [5] | Reduces ATM infiltration, shifts ATM polarization from pro-inflammatory M1 to anti-inflammatory M2, and inhibits inflammatory pathways [5]. |
| Inhibition of Protein Degradation in Muscle | PI3K/Akt signaling, MuRF1, Atrogin1 [6] | HFD-fed obese mice; C2C12 myoblasts treated with dexamethasone [6] | Counters obesity-induced skeletal muscle atrophy by activating protein synthesis pathway and suppressing expression of atrophy-related genes [6]. |
| Modulation of Fat Preference & Taste | CD36 (in taste perception) [7] | HFD-fed mice [7] | Improves the altered oro-sensory perception of dietary lipids in obese mice, potentially reducing fat intake [7]. |
For researchers looking to replicate or build upon these findings, here is a detailed overview of the key experimental methodologies used in the cited studies.
The following diagrams illustrate the two well-validated molecular pathways through which oleanolic acid exerts its anti-obesity effects.
This diagram shows how OA modulates the PPARγ pathway to reduce lipid synthesis and accumulation.
This diagram outlines the mechanism by OA activates TGR5 in the brain to reduce appetite.
The experimental data confirms that oleanolic acid is a multi-target natural product with significant potential for obesity treatment. Its ability to simultaneously address lipid metabolism dysregulation, chronic inflammation, and excessive calorie intake makes it a promising candidate for further drug development.
For research and development:
Oleanolic acid's dual role is governed by its impact on different cellular signaling pathways.
Figure 1: Oleanolic Acid's Dual Signaling Pathways. The hepatoprotective effects (green) are primarily observed with low doses and short-term administration, while hepatotoxic effects (red) are associated with high doses and long-term use.
To evaluate oleanolic acid's effects, researchers use standardized animal models and protocols. Key methodologies are summarized below.
| Model Purpose | Common Model/Inducer | Typical OA Administration | Primary Readouts |
|---|
| Acute Liver Injury | Concanavalin A (ConA) [1] Carbon Tetrachloride (CCl₄) [2] Acetaminophen [2] | 20-80 mg/kg, subcutaneous, for 3 days prior to injury [1] | Serum ALT/AST levels [1], Histopathology (H&E staining) [1], Inflammatory cytokines (TNF-α, IL-6, IL-1β) [1] | | Chronic Toxicity / Fibrosis | Long-term oral administration (itself) [3] | 100-300 μmol/kg, daily oral gavage, for 14 weeks [3] | Serum biochemistry (ALT, ALP, Bilirubin) [3], Histopathology (H&E, Masson, Sirius red staining) [3], Gene expression (qPCR for Nrf2, TGF-β, bile acid genes) [3] | | Metabolic Liver Disease | High-Fat Diet (HFD) [4] | Varies; often oral administration | Body weight, lipid parameters, PPAR signaling pathway analysis [4] |
Figure 2: Generalized Workflow for Evaluating OA Hepatoprotection. This flowchart outlines a common experimental design used to assess the protective effects of OA against acute liver injury.
OA exerts its effects by interacting with a wide array of molecular targets. The following table summarizes some of the most significant ones identified through network pharmacology and experimental studies.
| Target/Pathway Component | Biological Role/Function | Evidence Type |
|---|---|---|
| PPARG (Percxisome Proliferator-Activated Receptor Gamma) | Key regulator of adipogenesis, lipid metabolism, and glucose homeostasis; central to metabolic syndrome and obesity [1] [2]. | Network Pharmacology, In Vivo Validation |
| STAT3 (Signal Transducer and Activator of Transcription 3) | Involved in cell proliferation, survival, and inflammation; implicated in cancer and psoriasis [3] [2] [4]. | Network Pharmacology, Experimental Studies |
| NF-κB (Nuclear Factor Kappa B) | Master regulator of inflammation, cell survival, and proliferation; targeted in cancer, inflammatory and skin diseases [3] [2] [4]. | Experimental Studies |
| MAPK3 (Mitogen-Activated Protein Kinase 3) | Part of MAPK signaling cascade; influences cell proliferation, differentiation, and stress response [1] [2]. | Network Pharmacology, Molecular Docking |
| Akt (Protein Kinase B) | Key node in PI3K/Akt signaling pathway; regulates metabolism, proliferation, and apoptosis [3] [4]. | Experimental Studies |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master regulator of antioxidant response; contributes to hepatoprotective and cytoprotective effects [5] [6] [4]. | Experimental Studies |
While a unified selectivity profile is not available, several studies provide insights into how OA and its derivatives interact with specific targets.
To clarify the complex interactions within one of these key pathways, the diagram below illustrates the PPAR signaling pathway, which was validated in anti-obesity research.
The search results highlight several techniques used to elucidate OA's mechanism of action, which could inform your own experimental protocols.
Network Pharmacology Analysis: This is a common first step to predict potential targets. The typical workflow involves:
Molecular Docking and Dynamics Simulations: These computational methods are used to validate the interaction between OA and core targets (e.g., PPARG, STAT3). The binding energy and stability of the complex are calculated to assess the likelihood of a meaningful interaction [1] [8].
In Vivo Experimental Validation: Predictions from computational models are often tested in animal studies. For example, the anti-obesity effect of OA and its action on the PPARG target were confirmed in a mouse model of high-fat-diet-induced obesity [1]. Similarly, the anti-psoriatic effect was validated in an IMQ-induced mouse model, assessing outcomes through PASI scoring and histological analysis [2] [7].
Given the absence of a direct isoform selectivity profile in the public literature, you may need to generate this data through targeted experiments. The following approaches are suggested:
| Study Focus | Key Targets | Binding Affinity / Findings | Experimental Methods |
|---|---|---|---|
| Psoriasis Treatment [1] | PPARG, STAT3, MAPK3, AR | Good binding affinity predicted via molecular docking. | Network Pharmacology, Molecular Docking, In vivo mouse model (IMQ-induced psoriasis), PASI scoring, histology, ELISA. |
| Obesity Treatment [2] | PPARG, PPARA, MAPK3, NR3C1, PTGS2 | Spontaneous binding to all 9 core targets with binding energy < -20 kJ/mol; binding stability confirmed via molecular dynamics simulation (RMSD, Rg). Animal studies confirmed PPARG as a central target. | Network Pharmacology, Molecular Docking, Molecular Dynamics Simulation, In vivo mouse model (high-fat diet induced obesity). |
The quantitative data in the table above is derived from robust experimental workflows. Here is a detailed breakdown of the key methodologies cited.
This methodology was used to predict OA's mechanism of action and binding affinity in both cited studies [1] [2].
These studies provided experimental confirmation of OA's therapeutic effect and its interaction with predicted pathways like PPAR [1] [2].
The diagram below illustrates how Oleanolic Acid is predicted to influence the PPAR signaling pathway, based on the network pharmacology and experimental findings.
This diagram illustrates the proposed mechanism: OA binds to PPARγ, the complex then dimerizes with RXR and binds to specific DNA sequences (PPRE) to regulate genes responsible for its observed anti-psoriatic and anti-obesity effects [1] [2].
To summarize the current state of knowledge:
Oleanolic acid exhibits anticancer effects by modulating multiple cellular signaling pathways. The table below summarizes key molecular targets and the derivatives being investigated.
| Cancer Type | Key Molecular Targets & Mechanisms | Tested Compound(s) | Evidence Level |
|---|---|---|---|
| Breast Cancer | Induces apoptosis via ROS production; inhibits metastasis by blocking EGFR/STAT3/Sox-2 pathways [1]. | CDDO-Im, SZC014, AH-Me [1] [2] | Preclinical (in vitro, in vivo) |
| Hepatocellular (Liver) Cancer | Upregulates tumor protein p53 and COX-2, activating mitochondrial apoptotic pathway [3]. | OA, CDDO-Ea [3] [1] | Preclinical (in vitro, in vivo) |
| Pancreatic Cancer | Prolongs survival in transgenic mouse models [2]. | CDDO-Me [2] | Preclinical (in vivo) |
| Multiple Myeloma | Induces synergistic anti-cancer activity with bortezomib, overcoming drug resistance [2]. | CDDO-Im [2] | Preclinical (in vitro) |
| Melanoma | Triggers apoptosis via the NF-κB pathway [1]. | OA [1] | Preclinical (in vitro) |
| Non-Small Cell Lung Cancer | Targets p62 protein and mitophagy [1]. | OA, Ursolic Acid [1] | Preclinical (in vitro) |
The anticancer effects are mediated through a complex network of signaling pathways, which can be visualized as follows:
OA's therapeutic benefits extend to metabolic, inflammatory, and infectious diseases, with one derivative achieving FDA approval for a non-oncological condition.
| Therapeutic Area | Key Findings & Mechanisms | Tested Compound(s) | Evidence Level / Status |
|---|---|---|---|
| Obesity & Metabolic Health | Activates PPAR signaling pathway; improves glucose tolerance, reduces visceral fat [4]. | OA [4] | Preclinical (in vivo), Network Pharmacology |
| Ulcerative Colitis | Anti-inflammatory effects; preserves intestinal barrier; modulates gut microbiota via PI3K-AKT/MAPK pathways [5]. | OAG (OA glycoside) [5] | Preclinical (in vivo) |
| Viral Infections | Inhibits influenza A virus RNA polymerase; synergizes with oseltamivir [6]. | A5 (OA benzyl amide) [6] | Preclinical (in vivo) |
| Neurodegenerative Disease | Activates Nrf2 to combat oxidative stress [7]. | Omaveloxolone [7] | FDA Approved (Friedreich's ataxia) |
| General Inflammation | Suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (COX-2, iNOS) [7]. | OA, 11-Oxooleanolic acid derivatives [7] | Preclinical (in vitro, in vivo) |
The evidence for OA's efficacy is generated through standardized experimental models. Here are the protocols for key areas:
In Vitro Anticancer Activity: Cell Lines Used: Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) [3] [1]. Protocol: Cells are treated with varying concentrations of OA or its derivatives. Cell viability is measured via MTT or CCK-8 assay after 24-72 hours. Apoptosis is detected by Annexin V/PI staining and Western blotting for caspase-3/9 and PARP cleavage. Mechanisms are investigated using Western blot, RT-PCR, and immunofluorescence to analyze protein and gene expression in key pathways [1].
In Vivo Anticancer Efficacy: Animal Models: Xenograft models (immunodeficient mice implanted with human cancer cells) or transgenic mouse models (e.g., for pancreatic cancer) [2]. Protocol: Mice are randomly grouped after tumor inoculation. The test compound (e.g., CDDO-Me) is administered via oral gavage or intraperitoneal injection. Tumor volume and body weight are monitored regularly. At the endpoint, tumors are excised and weighed, and tissue samples are analyzed by immunohistochemistry and histopathology [2].
Anti-Obesity & Metabolic Studies: Animal Model: High-fat diet (HFD)-induced obesity in C57BL/6 mice [4]. Protocol: Mice are fed an HFD for 8-12 weeks to induce obesity, followed by co-administration of OA for several weeks. Body weight and food intake are tracked. Glucose and insulin tolerance tests (GTT, ITT) are performed. Serum lipids, hormones (leptin, insulin), and tissues (liver, fat) are collected for biochemical and gene expression analysis (e.g., PPARγ) [4].
Drug Delivery & Bioavailability Enhancement: Challenge: Native OA has low water solubility and poor permeability, limiting its efficacy [8] [3]. Solutions:
The transition from promising preclinical results to established clinical use is an ongoing process. The following chart summarizes the development status across major disease areas.